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  • Product: 6-Bromo-2-chloroquinoline-3-carbaldehyde
  • CAS: 73568-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized quinoline scaffold, featuring a reactive aldehyde group, a displaceable chlorine atom, and a bromine substituent that allows for further structural modifications, makes it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde, with a focus on its utility in drug discovery, particularly in the fields of oncology and anti-infective research.

Chemical and Physical Properties

6-Bromo-2-chloroquinoline-3-carbaldehyde is a solid at room temperature, typically appearing as a white to brown powder or crystalline solid.[1][2] It is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[2]

Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde

PropertyValueReference(s)
Molecular Formula C₁₀H₅BrClNO[3][4]
Molecular Weight 270.51 g/mol [3][4]
CAS Number 73568-35-1[3][4]
Appearance White to gray to brown powder to crystal[1][2]
Melting Point 188 °C[1][2]
Purity ≥ 98% (GC)[1]
Solubility Soluble in organic solvents like ethyl acetate.[5]

Table 2: Spectroscopic Data of 6-Bromo-2-chloroquinoline-3-carbaldehyde and Related Compounds

Spectroscopic TechniqueData for 6-Substituted-2-chloroquinoline-3-carbaldehydes (General)Reference(s)
IR (KBr, cm⁻¹) 1690-1713 (C=O stretching of aldehyde), 1450-1600 (Aromatic C=C stretching), 2720-2878 (Aldehyde C-H stretching)[5]
¹H NMR (300 MHz, CDCl₃, δ ppm) 10.57-10.61 (s, 1H, CHO), 8.68-8.79 (s, 1H, H-4), 7.21-8.32 (m, Ar-H)[5]
¹³C NMR No specific data found for the bromo-derivative. Data for the parent compound, 2-chloroquinoline-3-carbaldehyde, can be used as a reference.
Mass Spectrometry No specific experimental data found. The presence of bromine and chlorine would lead to a characteristic isotopic pattern.

Synthesis

The most common and efficient method for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[5] This one-pot reaction involves the formylation and cyclization of an appropriate N-substituted acetanilide.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of a series of 6-substituted-2-chloroquinoline-3-carbaldehydes.[5]

Materials:

  • 4-Bromoacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add 4-bromoacetanilide portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 60-70 °C for several hours (the original protocol for a similar compound suggests 16 hours, but reaction time may vary and should be monitored by TLC).[5]

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, 6-Bromo-2-chloroquinoline-3-carbaldehyde, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[5]

Chemical Reactivity

The reactivity of 6-Bromo-2-chloroquinoline-3-carbaldehyde is dictated by its three functional groups: the aldehyde, the 2-chloro substituent, and the 6-bromo substituent. The reactivity is analogous to that of the well-studied 2-chloroquinoline-3-carbaldehyde.[6]

Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack and can undergo a variety of transformations:

  • Condensation Reactions: It readily reacts with primary amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other condensation products.[6] These reactions are fundamental in building more complex molecular scaffolds.

  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.[7]

  • Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.

Reactions of the 2-Chloro Group

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents:

  • Amination: Reaction with various amines can displace the chloride to form 2-aminoquinoline derivatives.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.

  • Thiolation: Reaction with thiols can introduce sulfur-containing moieties.

Reactions of the 6-Bromo Group

The bromine atom on the benzene ring is less reactive than the 2-chloro substituent towards nucleophilic substitution but is ideal for cross-coupling reactions:

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids can be used to introduce new carbon-carbon bonds, allowing for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination can be employed to form N-aryl linkages.

  • Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl groups.

Biological Significance and Applications in Drug Development

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with numerous approved drugs and clinical candidates.[8] The structural features of 6-Bromo-2-chloroquinoline-3-carbaldehyde make it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

Anticancer Activity

Many quinoline-based compounds have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis.[1] The aldehyde functionality of 6-Bromo-2-chloroquinoline-3-carbaldehyde can be derivatized to generate a library of compounds for screening against various cancer cell lines. The quinoline core is known to interact with various biological targets, including kinases and DNA.

Antimalarial Potential

The quinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and mefloquine. The development of new antimalarial agents is crucial to combat drug resistance. 6-Bromo-2-chloroquinoline-3-carbaldehyde serves as a key intermediate for the synthesis of novel quinoline derivatives that can be evaluated for their efficacy against Plasmodium falciparum.

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many quinoline derivatives is attributed to their ability to induce programmed cell death, or apoptosis. A common mechanism involves the activation of the caspase cascade. While the specific signaling pathway for 6-Bromo-2-chloroquinoline-3-carbaldehyde has not been elucidated, a plausible mechanism based on related compounds involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Postulated Apoptosis Signaling Pathway for Quinoline Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Recruitment & Dimerization Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Bax Bax/Bak Bax->Mitochondrion Pore formation Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax Inhibition Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Quinoline_Derivative 6-Bromo-2-chloroquinoline-3-carbaldehyde Derivative Quinoline_Derivative->Bax Quinoline_Derivative->Bcl2

Caption: Postulated apoptosis signaling pathway for quinoline derivatives.

The above diagram illustrates how a derivative of 6-Bromo-2-chloroquinoline-3-carbaldehyde might induce apoptosis. It can potentially activate the intrinsic pathway by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. It may also influence the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, ultimately leading to programmed cell death.

experimental_workflow General Experimental Workflow for Synthesis and Evaluation start Starting Materials (4-Bromoacetanilide, Vilsmeier Reagent) synthesis Synthesis (Vilsmeier-Haack Reaction) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization derivatization Derivatization (e.g., Condensation, Cross-coupling) characterization->derivatization bio_screening Biological Screening (e.g., Anticancer, Antimalarial assays) derivatization->bio_screening sar_studies Structure-Activity Relationship (SAR) Studies bio_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end Lead Compound lead_optimization->end

Caption: General experimental workflow for synthesis and evaluation.

This workflow outlines the typical process from the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde to the identification of a lead compound. The process involves synthesis, purification, and structural confirmation, followed by the creation of a library of derivatives. These derivatives are then subjected to biological screening to identify active compounds. Structure-activity relationship studies guide further chemical modifications in the lead optimization phase to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its well-defined reactivity allows for selective modifications at three distinct positions, providing a powerful tool for the generation of diverse chemical libraries. The established links between the quinoline scaffold and important biological activities, particularly in the areas of cancer and infectious diseases, underscore the importance of this compound as a key intermediate for the development of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties to aid researchers in harnessing its full synthetic potential.

References

Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS: 73568-35-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis via the Vilsmeier-Haack reaction, and its diverse chemical reactivity. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are included to support researchers in its effective utilization for the development of novel therapeutic agents and other advanced chemical entities.

Introduction

6-Bromo-2-chloroquinoline-3-carbaldehyde, with the CAS number 73568-35-1, is a polysubstituted quinoline derivative. The quinoline scaffold is a prominent feature in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of three distinct reactive sites—the bromo substituent on the benzene ring, the chloro group at the 2-position, and the carbaldehyde group at the 3-position—makes this compound a highly versatile intermediate for the synthesis of a diverse array of complex molecules.[1][3] This guide serves as a technical resource for professionals engaged in drug discovery and chemical research, providing detailed information on its synthesis, properties, and chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde is presented below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 73568-35-1
Molecular Formula C₁₀H₅BrClNO
Molecular Weight 270.51 g/mol
Appearance White to Gray to Brown powder/crystal
Melting Point 182-183 °C[4]
Boiling Point 389.83 °C at 760 mmHg (Predicted)[4]
InChI 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
InChIKey DCZCMZVZWKXJAF-UHFFFAOYSA-N
SMILES O=Cc1cc2cc(Br)ccc2nc1Cl

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃, 300 MHz) δ 10.61 (s, 1H, CHO), 8.73 (s, 1H, Ar-H), 8.12 (dd, 1H, Ar-H), 7.83 (d, 1H, Ar-H), 7.21 (s, 1H, Ar-H)[5]
IR (KBr, cm⁻¹) 2835, 2795 (aldehyde C-H), 1705 (C=O), 1600-1450 (Aromatic C=C)[5]

Note: Spectroscopic data is based on closely related 6-substituted-2-chloroquinoline-3-carbaldehydes and may vary slightly.

Synthesis

The primary and most efficient method for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[2][5] This reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Vilsmeier-Haack Reaction: Experimental Protocol

This protocol describes a general procedure for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes, which is applicable for the synthesis of the title compound from 4-bromoacetanilide.

Reagents and Equipment:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with a reflux condenser and stirring mechanism

  • Ice bath

  • Standard workup and purification equipment (filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition to form the Vilsmeier reagent.

  • Once the addition is complete, add 4-bromoacetanilide portion-wise to the reaction mixture.

  • After the addition of the acetanilide, heat the reaction mixture to 75-80 °C and maintain this temperature for 8-16 hours.[5][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate of crude 6-Bromo-2-chloroquinoline-3-carbaldehyde will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.[5][6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+[PO2Cl2]- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Acetanilide 4-Bromoacetanilide Acetanilide->Intermediate + Vilsmeier Reagent Product 6-Bromo-2-chloroquinoline- 3-carbaldehyde Intermediate->Product Cyclization & Hydrolysis

Vilsmeier-Haack reaction pathway for synthesis.

Chemical Reactivity and Experimental Protocols

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile synthetic intermediate due to its multiple reactive sites. The following sections detail its key reactions.

Reactions at the Aldehyde Group

The aldehyde functional group is susceptible to a variety of transformations, including nucleophilic addition, condensation, oxidation, and reduction.

The aldehyde can be selectively reduced to the corresponding primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 mmol) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (6-bromo-2-chloroquinolin-3-yl)methanol.

The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).

Experimental Protocol: Schiff Base Formation

  • Dissolve 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 mmol) in a suitable solvent like ethanol or acetone.

  • Add an equimolar amount of the desired primary amine.

  • The reaction can be catalyzed by a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reactions at the 2-Chloro Position (Nucleophilic Aromatic Substitution)

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr).

Experimental Protocol: Substitution with an Amine

  • In a sealed tube, dissolve 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 mmol) in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add the desired amine (1.1 - 2.0 mmol) and a base such as potassium carbonate or triethylamine.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G cluster_aldehyde Reactions at Aldehyde cluster_chloro Reactions at 2-Chloro Start 6-Bromo-2-chloroquinoline-3-carbaldehyde Reduction Reduction (e.g., NaBH4) Start->Reduction Condensation Condensation (e.g., R-NH2) Start->Condensation SnAr Nucleophilic Aromatic Substitution (e.g., R2NH) Start->SnAr Alcohol Alcohol Reduction->Alcohol (6-Bromo-2-chloroquinolin-3-yl)methanol Schiff_Base Schiff_Base Condensation->Schiff_Base Schiff Base Substituted_Amine Substituted_Amine SnAr->Substituted_Amine 2-Amino-6-bromoquinoline-3-carbaldehyde

Key reaction pathways of the core compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloroquinoline-3-carbaldehyde scaffold is a valuable precursor in the synthesis of various biologically active compounds. The reactivity of the chloro and aldehyde groups allows for the construction of fused heterocyclic systems and the introduction of diverse pharmacophores.[1][2] Derivatives have been investigated for their potential as:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Anticancer agents

  • Antimalarial compounds

The bromo substituent at the 6-position provides an additional handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of highly complex and diverse libraries of compounds for drug screening.

Safety Information

6-Bromo-2-chloroquinoline-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07WarningH302: Harmful if swallowed.H319: Causes serious eye irritation.P264, P280, P301+P312, P305+P351+P338, P337+P313, P501

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde is a pivotal intermediate in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for the development of novel heterocyclic compounds. This guide has summarized its key properties, provided detailed experimental guidance for its synthesis and key reactions, and highlighted its significance in drug discovery. Researchers can leverage this information to accelerate their research and development efforts in creating new chemical entities with potential therapeutic applications.

References

Foundational

Technical Overview: Molecular Weight of 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Immediate Release This document provides a detailed analysis of the molecular weight of the chemical compound 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in various pharmaceutical and organic synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed analysis of the molecular weight of the chemical compound 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in various pharmaceutical and organic synthesis applications.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Compound Identification

  • Systematic Name: 6-Bromo-2-chloroquinoline-3-carbaldehyde[2]

  • Molecular Formula: C₁₀H₅BrClNO[1]

  • CAS Number: 73568-35-1

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 6-Bromo-2-chloroquinoline-3-carbaldehyde is based on its molecular formula and the standard atomic weights of its elements.

The molecular formula indicates the compound is composed of:

  • 10 Carbon (C) atoms

  • 5 Hydrogen (H) atoms

  • 1 Bromine (Br) atom

  • 1 Chlorine (Cl) atom

  • 1 Nitrogen (N) atom

  • 1 Oxygen (O) atom

The standard atomic weights for these elements, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are presented in the table below.

Data Presentation: Atomic and Molecular Weights

Element (Symbol)Atom CountStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)51.0085.040
Bromine (Br)179.904[3][4][5][6]79.904
Chlorine (Cl)135.45[7][8]35.45
Nitrogen (N)114.007[9][10][11]14.007
Oxygen (O)115.999[12][13]15.999
Total Molecular Weight 270.51

The calculated molecular weight of 6-Bromo-2-chloroquinoline-3-carbaldehyde is 270.51 g/mol .[1][14]

Experimental Protocols

The determination of the molecular weight of a stable, known compound like 6-Bromo-2-chloroquinoline-3-carbaldehyde is typically not performed experimentally in a routine setting. Instead, it is calculated based on the established molecular formula and the standard atomic weights of the elements.

For novel compounds, experimental determination of molecular weight is crucial and can be achieved through techniques such as:

  • Mass Spectrometry: This is the most common and accurate method. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Titration: For acidic or basic compounds, titration can be used to determine the equivalent weight, which can then be used to find the molecular weight if the number of acidic or basic groups is known.

  • Colligative Properties: Methods such as boiling point elevation, freezing point depression, or osmotic pressure measurement can be used to determine the molar mass of a solute. These methods are generally less accurate than mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.

MolecularWeightCalculation Start Identify Compound: 6-Bromo-2-chloroquinoline-3-carbaldehyde Formula Determine Molecular Formula: C₁₀H₅BrClNO Start->Formula Step 1 Elements Identify Constituent Elements: C, H, Br, Cl, N, O Formula->Elements Step 2 AtomicWeights Obtain Standard Atomic Weights Elements->AtomicWeights Step 3 Calculation Calculate Total Mass: Σ (Atom Count × Atomic Weight) AtomicWeights->Calculation Step 4 Result Molecular Weight: 270.51 g/mol Calculation->Result Final Result

Caption: Workflow for Molecular Weight Calculation.

References

Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 6-Bromo-2-chloroquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.

Core Compound Structure and Properties

6-Bromo-2-chloroquinoline-3-carbaldehyde possesses a quinoline core structure, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position.

Chemical Structure:

Structure of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₅BrClNO[1][2]
Molecular Weight 270.51 g/mol [1][2]
CAS Number 73568-35-1[1][2]
Appearance White to gray to brown powder/crystal[3]
Melting Point 188 °C[3]
Solubility Soluble in organic solvents like ethyl acetate.
InChI 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H[1][2]
InChIKey DCZCMZVZWKXJAF-UHFFFAOYSA-N[1][2]
SMILES C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl[2]
Spectroscopic Data

The structural identity of 6-Bromo-2-chloroquinoline-3-carbaldehyde is confirmed by various spectroscopic techniques.

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
H-48.73s
H-57.21s
H-78.12dd
H-87.83d
-CHO10.61s
Note: The chemical shifts are based on reported data for a closely related structure and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ) [ppm]
C-2~150
C-3~135
C-4~140
C-4a~148
C-5~128
C-6~122
C-7~135
C-8~130
C-8a~128
-CHO~190
Note: These are predicted chemical shifts based on the structure and typical values for quinoline derivatives.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
2835, 2795C-H stretching (aldehyde)
1705C=O stretching (aldehyde)
1600-1450C=C stretching (aromatic ring)
~750C-Cl stretching
~600C-Br stretching
Note: Based on typical IR absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry Data

Ionm/z (calculated)
[M]⁺268.9243
[M+H]⁺269.9321
[M+Na]⁺291.9141
Note: The presence of bromine and chlorine will result in a characteristic isotopic pattern.

Synthesis and Experimental Protocols

The primary method for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, a derivative of acetanilide, using a Vilsmeier reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Vilsmeier Reagent Formation cluster_2 Vilsmeier-Haack Reaction cluster_3 Work-up & Purification A 4-Bromoaniline C 4-Bromoacetanilide A->C Acetylation B Acetic Anhydride B->C G 6-Bromo-2-chloroquinoline-3-carbaldehyde C->G Formylation & Cyclization D DMF F Vilsmeier Reagent D->F E POCl₃ E->F F->G H Hydrolysis G->H I Filtration H->I J Recrystallization I->J K Pure Product J->K

Synthetic workflow for 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on the synthesis of related 6-substituted-2-chloroquinoline-3-carbaldehydes.

Materials:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A solid precipitate of 6-Bromo-2-chloroquinoline-3-carbaldehyde will form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure compound.

  • Characterization: Dry the purified product under vacuum and characterize it using NMR, IR, and mass spectrometry.

Applications in Drug Development and Research

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. 6-Bromo-2-chloroquinoline-3-carbaldehyde, with its reactive functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas
  • Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. The bromo and chloro substituents on this compound can be readily displaced or modified to synthesize a library of derivatives for screening against various cancer cell lines.

  • Antimicrobial Agents: Quinolines are known for their antibacterial and antifungal properties. This compound can be used as a precursor to develop novel antimicrobial agents, potentially active against drug-resistant strains.

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory activity. The carbaldehyde group can be converted into various other functional groups to explore potential anti-inflammatory drug candidates.

Role as a Synthetic Intermediate

The chemical reactivity of the three functional groups (bromo, chloro, and carbaldehyde) allows for a wide range of chemical transformations.

G cluster_0 Reactions at C3-Carbaldehyde cluster_1 Reactions at C2-Chloro cluster_2 Reactions at C6-Bromo A 6-Bromo-2-chloroquinoline-3-carbaldehyde B Oxidation to Carboxylic Acid A->B KMnO₄ or similar C Reduction to Alcohol A->C NaBH₄ or LiAlH₄ D Condensation Reactions (e.g., with amines to form Schiff bases) A->D R-NH₂ E Nucleophilic Substitution (e.g., with amines, thiols, alkoxides) A->E Nu⁻ F Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->F Pd catalyst, etc.

Key reaction pathways for 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Safety and Handling

6-Bromo-2-chloroquinoline-3-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its well-defined structure, accessible synthesis via the Vilsmeier-Haack reaction, and multiple reactive sites make it an attractive starting material for the development of novel therapeutic agents and other functional organic molecules. This guide provides a foundational understanding for researchers and scientists working with this compound, summarizing its key properties and providing detailed protocols for its preparation and handling. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Foundational

A Comprehensive Technical Guide to 6-Bromo-2-chloroquinoline-3-carbaldehyde for Researchers and Drug Development Professionals

IUPAC Name: 6-Bromo-2-chloroquinoline-3-carbaldehyde This technical guide provides an in-depth overview of 6-bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic sy...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-Bromo-2-chloroquinoline-3-carbaldehyde

This technical guide provides an in-depth overview of 6-bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

6-Bromo-2-chloroquinoline-3-carbaldehyde is a polyfunctionalized quinoline derivative. The presence of bromine, chlorine, and aldehyde moieties makes it a highly reactive and versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name 6-bromo-2-chloroquinoline-3-carbaldehyde
Synonyms 6-Bromo-2-chloroquinoline-3-carboxaldehyde
CAS Number 73568-35-1[2]
Molecular Formula C₁₀H₅BrClNO[2]
Molecular Weight 270.51 g/mol [2]
Appearance White to gray to brown powder/crystal
Melting Point 188 °C
Purity >98.0% (GC)

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm. A characteristic singlet for the aldehyde proton (CHO) is expected at approximately δ 10.5-11.0 ppm.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm. The carbonyl carbon of the aldehyde is expected around δ 190 ppm.
IR (KBr) Characteristic absorption bands for C=O stretching of the aldehyde at ~1690-1710 cm⁻¹. Aromatic C=C and C=N stretching bands between 1450-1600 cm⁻¹. Two bands for the aldehyde C-H stretch are expected around 2700-2900 cm⁻¹.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

The most common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes, including the 6-bromo derivative, is the Vilsmeier-Haack reaction.[1][3] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using the Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][6][7]

The synthesis typically starts from a substituted acetanilide, which undergoes cyclization and formylation.[8] An alternative approach described in the literature involves the Vilsmeier-Haack reaction of a substituted acetophenone oxime.[1]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction of 4-Bromoacetophenone Oxime[1]

This protocol is adapted from the synthesis of a series of 6-substituted-2-chloroquinoline-3-carbaldehydes.[1]

Step 1: Preparation of 4-Bromoacetophenone Oxime

  • Commercially available 4-bromoacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

  • The mixture is typically refluxed in an alcoholic solvent for 3-6 hours.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • The resulting oxime is isolated, purified, and dried before use in the next step.

Step 2: Vilsmeier-Haack Reaction

  • To N,N-dimethylformamide (DMF, 0.15 mol), cooled to 0°C in an ice bath, freshly distilled phosphorus oxychloride (POCl₃, 0.35 mol) is added dropwise with constant stirring to form the Vilsmeier reagent.

  • The respective 4-bromoacetophenone oxime (0.05 mol) is then added portion-wise to the reaction mixture.

  • The reaction mixture is heated at 60°C for approximately 16 hours under anhydrous conditions.

  • After the reaction is complete, the mixture is carefully poured into 300 mL of ice-cooled water and stirred at a temperature below 10°C for 30 minutes.

  • The precipitated solid, 6-bromo-2-chloroquinoline-3-carbaldehyde, is collected by filtration.

  • The crude product is washed with water and recrystallized from a suitable solvent, such as ethyl acetate, to yield the purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_vilsmeier Vilsmeier Reagent Formation 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone_Oxime 4-Bromoacetophenone Oxime 4-Bromoacetophenone->4-Bromoacetophenone_Oxime Reflux, 3-6h Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->4-Bromoacetophenone_Oxime Sodium_Acetate Sodium Acetate Sodium_Acetate->4-Bromoacetophenone_Oxime DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C, Stirring POCl3 POCl₃ POCl3->Vilsmeier_Reagent Final_Product 6-Bromo-2-chloroquinoline-3-carbaldehyde 4-Bromoacetophenone_Oxime->Final_Product Heat 60°C, 16h Vilsmeier_Reagent->Final_Product

Caption: Synthetic pathway for 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Applications in Research and Drug Development

6-Bromo-2-chloroquinoline-3-carbaldehyde is not typically an end-product with direct biological activity but serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] Compounds derived from the 2-chloroquinoline-3-carbaldehyde core have demonstrated a wide range of pharmacological activities, including:

  • Anticancer: Used as a precursor for compounds evaluated for their antitumor properties.[3]

  • Anti-inflammatory: Serves as a building block for novel anti-inflammatory agents.[3]

  • Antimicrobial: Employed in the synthesis of new antibacterial and antifungal compounds.[3]

  • Antimalarial: The quinoline ring is a core component of many antimalarial drugs, and this intermediate is used to create new analogs.[3]

  • Antiviral (including Anti-HIV): Utilized in the development of compounds with potential antiviral activity.[3]

The reactivity of both the chloro and aldehyde groups allows for diverse chemical modifications, enabling the creation of large libraries of compounds for high-throughput screening and drug discovery programs.

Chemical Reactivity and Derivative Synthesis

The chemical utility of 6-bromo-2-chloroquinoline-3-carbaldehyde stems from the reactivity of its functional groups. The aldehyde group readily undergoes condensation reactions, while the chlorine atom at the 2-position is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of various fused heterocyclic systems.

Reactions involving the aldehyde group:

  • Condensation Reactions: Reacts with amines, hydrazines, hydroxylamine, and active methylene compounds to form Schiff bases, hydrazones, oximes, and Knoevenagel condensation products, respectively.[3] These reactions are fundamental for extending the molecular framework.

Reactions involving the chloro group:

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups at the 2-position of the quinoline ring.

Cyclization Reactions:

  • The strategic combination of reactions at both the aldehyde and chloro groups allows for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines.[3] These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions.

Drug_Discovery_Workflow Start 6-Bromo-2-chloroquinoline- 3-carbaldehyde Library Combinatorial Library Synthesis Start->Library Diverse Chemical Reactions (Condensation, Substitution) Screening High-Throughput Biological Screening Library->Screening Assay against (e.g., Cancer cell lines, Bacteria) Hit Hit Identification Screening->Hit Identify Active Compounds Lead Lead Optimization (SAR Studies) Hit->Lead Improve Potency & Properties Candidate Preclinical Candidate Lead->Candidate

Caption: Role of the core compound in a typical drug discovery workflow.

References

Exploratory

6-Bromo-2-chloroquinoline-3-carbaldehyde physical and chemical properties

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-3-carbaldehyde Introduction 6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the field of org...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline-3-carbaldehyde

Introduction

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the field of organic synthesis and medicinal chemistry.[1] Its quinoline core, substituted with bromine, chlorine, and an aldehyde functional group, provides a unique platform for constructing more complex molecular architectures.[1] This trifunctional nature makes it a valuable building block for the synthesis of a wide range of biologically active molecules, including antimalarial, anticancer, and antimicrobial agents.[1][2] Furthermore, its reactivity is harnessed in the development of fluorescent probes and dyes for applications in analytical chemistry and material science.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Identifiers and Molecular Data

A collection of chemical identifiers and molecular data for 6-Bromo-2-chloroquinoline-3-carbaldehyde is presented in Table 1.

PropertyValueSource
CAS Number 73568-35-1[1][3][4][5][6]
Molecular Formula C₁₀H₅BrClNO[1][3][5][6]
Molecular Weight 270.51 g/mol [1][3][5][6]
IUPAC Name 6-bromo-2-chloroquinoline-3-carbaldehyde[3][7]
InChI 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H[3][8]
InChIKey DCZCMZVZWKXJAF-UHFFFAOYSA-N[3][7][8]
SMILES Clc1nc2ccc(Br)cc2cc1C=O[8]
PubChem CID 11437167[1][3]
MDL Number MFCD08706312[1][4][6]
Physical Properties

Table 2 details the key physical properties of the compound.

PropertyValueSource
Appearance White to gray to brown powder or crystal[1][4][9]
Melting Point 188 °C[1][9]
Purity ≥ 98% (GC)[1][4][9]
Physical State (at 20°C) Solid[4][9]

Chemical Properties and Reactivity

6-Bromo-2-chloroquinoline-3-carbaldehyde is characterized by the reactivity of its three functional groups: the chloro group at the 2-position, the aldehyde group at the 3-position, and the bromo group at the 6-position.

  • Nucleophilic Substitution : The chlorine atom at the C2 position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] This reactivity is central to its use in synthesizing diverse quinoline derivatives.[1]

  • Aldehyde Reactions : The carbaldehyde group can undergo typical aldehyde reactions, such as condensation with amines and hydrazines to form Schiff bases, reduction to an alcohol, and oxidation to a carboxylic acid.[1][10][11]

  • Vilsmeier-Haack Reaction : The synthesis of this and similar compounds often employs the Vilsmeier-Haack reaction, which is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[10][12][13]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, starting from the corresponding acetanilide.[12][14]

General Procedure:

  • Reagent Preparation : The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) under constant stirring.[12][14]

  • Reaction : The appropriate substituted acetanilide (in this case, 4-bromoacetanilide) is added portion-wise to the prepared Vilsmeier reagent.[12]

  • Heating : The reaction mixture is then heated, typically at 60-80°C, for several hours to drive the reaction to completion.[12][14]

  • Work-up : After cooling, the reaction mixture is carefully poured into crushed ice, leading to the precipitation of the crude product.[12][14]

  • Purification : The resulting solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.[12][14]

G Synthesis Workflow of 6-Bromo-2-chloroquinoline-3-carbaldehyde cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 4-Bromoacetanilide 4-Bromoacetanilide Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 4-Bromoacetanilide->Vilsmeier-Haack Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Vilsmeier-Haack Reaction Ice Quenching Ice Quenching Vilsmeier-Haack Reaction->Ice Quenching Filtration Filtration Ice Quenching->Filtration Recrystallization (Ethyl Acetate) Recrystallization (Ethyl Acetate) Filtration->Recrystallization (Ethyl Acetate) 6-Bromo-2-chloroquinoline-3-carbaldehyde 6-Bromo-2-chloroquinoline-3-carbaldehyde Recrystallization (Ethyl Acetate)->6-Bromo-2-chloroquinoline-3-carbaldehyde

Caption: Vilsmeier-Haack synthesis workflow.

Applications in Research and Drug Development

6-Bromo-2-chloroquinoline-3-carbaldehyde is a highly valuable precursor in the synthesis of various high-value chemical entities.

  • Pharmaceutical Intermediates : It is a key building block in the synthesis of pharmaceuticals, particularly those with potential antimalarial and anticancer properties.[1] The quinoline scaffold is a well-known pharmacophore present in numerous approved drugs.[2][10]

  • Antimicrobial Agents : Researchers utilize this compound to develop novel antimicrobial agents, with studies exploring its efficacy against resistant bacterial strains.[1]

  • Fluorescent Probes : Its chemical structure allows for its use as a reagent in the preparation of fluorescent probes and dyes, which are essential tools in analytical chemistry and material science.[1]

G Role as a Synthetic Intermediate cluster_reactions Chemical Transformations cluster_products Resulting Bioactive Molecules & Materials Start 6-Bromo-2-chloroquinoline- 3-carbaldehyde Nucleophilic Substitution (at C2-Cl) Nucleophilic Substitution (at C2-Cl) Start->Nucleophilic Substitution (at C2-Cl) Condensation (at C3-CHO) Condensation (at C3-CHO) Start->Condensation (at C3-CHO) Cross-Coupling (at C6-Br) Cross-Coupling (at C6-Br) Start->Cross-Coupling (at C6-Br) Anticancer Agents Anticancer Agents Nucleophilic Substitution (at C2-Cl)->Anticancer Agents Antimalarial Drugs Antimalarial Drugs Nucleophilic Substitution (at C2-Cl)->Antimalarial Drugs Antimicrobial Compounds Antimicrobial Compounds Condensation (at C3-CHO)->Antimicrobial Compounds Fluorescent Probes Fluorescent Probes Cross-Coupling (at C6-Br)->Fluorescent Probes

Caption: Applications as a key synthetic intermediate.

Safety and Handling

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Bromo-2-chloroquinoline-3-carbaldehyde is classified with the following hazards:

  • Pictogram : GHS07 (Exclamation Mark)[6][8]

  • Signal Word : Warning[3][6][8][9]

  • Hazard Statements :

    • H302: Harmful if swallowed.[3][6][8]

    • H319: Causes serious eye irritation.[3][6][8][9]

  • Precautionary Statements : P264, P270, P280, P301+P317, P305+P351+P338, P330, P337+P317, P501.[3]

Storage and Stability
  • Storage Temperature : Recommended storage is at room temperature, in a cool and dark place (<15°C).[4][9] Some suppliers recommend storage at 2-8°C.[1]

  • Conditions to Avoid : The compound is noted to be air-sensitive.[4][9] It should be stored under an inert gas atmosphere to maintain its stability and purity.[4][7][9]

References

Foundational

Biological Activities of 6-Bromo-2-chloroquinoline-3-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Among these, 6-Bromo-2-chloroquinoline-3-carbaldehyde has emerged as a versatile intermediate for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the biological activities of 6-Bromo-2-chloroquinoline-3-carbaldehyde derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of 6-Bromo-2-chloroquinoline-3-carbaldehyde, particularly Schiff base derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the bromo substituent at the 6-position is often associated with enhanced lipophilicity, which may contribute to improved cellular uptake and target engagement.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various 6-bromo-substituted quinoline and quinazoline derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivativeMCF-7 (Breast)Data not specified[1]
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-Fluorouracil[2]
6,8-DiphenylquinolineC6 (Glioblastoma), HeLa (Cervical)Potent activity[2]
6-Bromoquinazoline derivative 5b (meta-fluoro substitution)MCF-7 (Breast)0.53 - 1.95[3]
6-Bromoquinazoline derivative 8aMCF-7 (Breast)15.85 ± 3.32[4]
6-Bromoquinazoline derivative 8aSW480 (Colon)17.85 ± 0.92[4]
2-Oxo-quinoline-3-Schiff base 4d1NCI-H460 (Lung)5.16 ± 0.37[5]
2-Oxo-quinoline-3-Schiff base 4d2NCI-H460 (Lung)7.62 ± 0.46[5]
2-Oxo-quinoline-3-Schiff base 4l2NCI-H460 (Lung)7.66 ± 0.65[5]
Quinoline-benzothiazole Schiff's Base 5iMCF7 (Breast)10.65[6][7]
Quinoline-benzothiazole Schiff's Base 5iA549 (Lung)10.89[6][7]
Quinoline-benzothiazole Schiff's Base 5cMCF7 (Breast)12.73[6][7]
Quinoline-benzothiazole Schiff's Base 5fMCF7 (Breast)13.78[6][7]
Quinoline-benzothiazole Schiff's Base 5cA549 (Lung)13.76[6][7]
Quinoline-benzothiazole Schiff's Base 5fA549 (Lung)13.44[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-Bromo-2-chloroquinoline-3-carbaldehyde derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with 6-Bromo-2-chloroquinoline-3-carbaldehyde derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate microtiter plate A->C B Perform serial dilutions of test compounds B->C D Incubate for 18-24 hours C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Signaling_Pathways cluster_pathways Key Cancer Signaling Pathways 6-Bromo-quinoline Derivative 6-Bromo-quinoline Derivative PI3K/Akt/mTOR PI3K/Akt/mTOR 6-Bromo-quinoline Derivative->PI3K/Akt/mTOR Inhibits Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK 6-Bromo-quinoline Derivative->Ras/Raf/MEK/ERK Inhibits EGFR Signaling EGFR Signaling 6-Bromo-quinoline Derivative->EGFR Signaling Inhibits Apoptosis Apoptosis 6-Bromo-quinoline Derivative->Apoptosis Induces Cell Proliferation Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival Ras/Raf/MEK/ERK->Cell Proliferation EGFR Signaling->Cell Proliferation EGFR Signaling->Cell Survival Apoptosis_Effect Increased Apoptosis Apoptosis->Apoptosis_Effect Synthesis_Workflow A Acetanilide Derivative C 6-Bromo-2-chloroquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (DMF/POCl3) B->C E Schiff Base Derivative C->E Condensation D Primary Amine / Hydrazide D->E

References

Exploratory

6-Bromo-2-chloroquinoline-3-carbaldehyde: A Comprehensive Technical Guide

Abstract 6-Bromo-2-chloroquinoline-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique molecular architecture, featuring a q...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Bromo-2-chloroquinoline-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique molecular architecture, featuring a quinoline core with strategically placed bromo, chloro, and carbaldehyde functionalities, renders it a versatile building block for a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde, with a focus on its applications in drug discovery and materials science. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their endeavors.

Introduction and Historical Context

The history of 6-Bromo-2-chloroquinoline-3-carbaldehyde is intrinsically linked to the broader development of quinoline chemistry, which dates back to the isolation of quinoline from coal tar in 1834.[1] The functionalization of the quinoline ring has been a subject of intense research due to the wide array of biological activities exhibited by its derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3]

A significant breakthrough in the synthesis of functionalized quinolines was the application of the Vilsmeier-Haack reaction.[1][4] This reaction provides an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, leading to the formation of aldehydes. The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) marked a pivotal advancement, enabling access to a wide range of substituted quinoline-3-carbaldehydes.[1] 6-Bromo-2-chloroquinoline-3-carbaldehyde emerged from this synthetic lineage as a key intermediate for introducing a bromine atom at the 6-position, a common strategy for modulating the physicochemical and biological properties of drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde is presented in the table below.

PropertyValueReference
CAS Number 73568-35-1[5]
Molecular Formula C₁₀H₅BrClNO[5]
Molecular Weight 270.51 g/mol [5][6]
Appearance White to Gray to Brown powder to crystal[7]
Melting Point 188 °C[7]
Purity (GC) min. 98.0 %[7]
InChI Key DCZCMZVZWKXJAF-UHFFFAOYSA-N
SMILES String Clc1nc2ccc(Br)cc2cc1C=O[8]

Synthesis

The primary and most efficient method for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction, starting from the appropriately substituted acetanilide.[1][4]

General Reaction Scheme

The overall synthetic workflow for the preparation of 6-substituted-2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is depicted below.

Synthesis_Workflow sub_acetophenone Substituted Acetophenone oxime Substituted Acetophenone Oxime sub_acetophenone->oxime Sodium Acetate, Ethanol, Reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime final_product 6-Substituted-2-chloroquinoline- 3-carbaldehyde oxime->final_product Vilsmeier-Haack Reaction vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->final_product

Caption: General synthesis workflow for 6-substituted-2-chloroquinoline-3-carbaldehydes.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes, adapted from literature procedures.[4][9]

Step 1: Synthesis of 4-Bromoacetophenone Oxime

  • To a solution of 4-bromoacetophenone (0.1 mol) in ethanol, add hydroxylamine hydrochloride (0.12 mol).

  • Add a solution of sodium acetate (0.12 mol) in a minimal amount of water to the mixture.

  • Reflux the reaction mixture for 3 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-bromoacetophenone oxime.

Step 2: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • In a flask cooled to 0°C, add dimethylformamide (DMF) (0.15 mol).

  • Slowly add phosphorus oxychloride (POCl₃) (0.35 mol) dropwise while maintaining the temperature below 10°C.

  • To this Vilsmeier reagent, add the 4-bromoacetophenone oxime (0.05 mol) portion-wise.

  • Heat the reaction mixture at 60°C for 16 hours.

  • After the reaction is complete, pour the mixture into 300 ml of ice-cold water and stir for 30 minutes.

  • Filter the resulting precipitate, which is the crude 6-Bromo-2-chloroquinoline-3-carbaldehyde.

  • Recrystallize the crude product from ethyl acetate to obtain the purified compound.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the electron-rich aromatic substrate. The reaction with an acetophenone oxime involves a rearrangement and cyclization to form the quinoline ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Oxime 4-Bromoacetophenone Oxime Oxime->Intermediate Cyclization Cyclization & Rearrangement Intermediate->Cyclization Hydrolysis Alkaline Hydrolysis Cyclization->Hydrolysis Product 6-Bromo-2-chloroquinoline- 3-carbaldehyde Hydrolysis->Product

Caption: Simplified logical flow of the Vilsmeier-Haack reaction for quinoline synthesis.

Chemical Reactivity and Applications

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile intermediate due to the reactivity of its three functional groups: the chloro group at the 2-position, the aldehyde group at the 3-position, and the bromo group at the 6-position.

Reactions at the Aldehyde Group

The aldehyde group can undergo a variety of reactions, including:

  • Condensation Reactions: It readily condenses with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and α,β-unsaturated ketones, respectively.[2] These reactions are crucial for the synthesis of various heterocyclic systems fused to the quinoline ring.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol.

  • Oxidation: Oxidation of the aldehyde yields the corresponding carboxylic acid.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as:

  • Alkoxy groups

  • Amino groups

  • Thiol groups

Applications in Drug Discovery

The unique structural features of 6-Bromo-2-chloroquinoline-3-carbaldehyde make it a valuable precursor for the synthesis of a wide range of biologically active compounds. It serves as a key building block for:

  • Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. Derivatives of 6-Bromo-2-chloroquinoline-3-carbaldehyde are being explored for their efficacy against resistant bacterial strains.[10]

  • Anticancer Agents: The ability to modify the quinoline core and introduce various side chains allows for the design of novel anticancer agents.[10]

  • Antimalarial Drugs: Quinoline-based compounds have a long history as antimalarial drugs, and this intermediate provides a platform for the development of new analogues.

Applications in Materials Science

Beyond pharmaceuticals, 6-Bromo-2-chloroquinoline-3-carbaldehyde is also utilized in materials science:

  • Fluorescent Probes: The quinoline nucleus can be incorporated into fluorescent dyes and probes for biological imaging and analytical applications.[10]

  • Advanced Materials: It can be used in the synthesis of polymers and coatings with specific chemical properties for enhanced performance and durability.[10]

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde stands as a testament to the enduring importance of quinoline chemistry in modern science. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its functional groups have established it as a critical intermediate in the quest for novel pharmaceuticals and advanced materials. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and a comprehensive overview of its properties and applications. The continued exploration of the chemistry of 6-Bromo-2-chloroquinoline-3-carbaldehyde is poised to yield further innovations in drug discovery and beyond.

References

Foundational

Spectral Data of 6-Bromo-2-chloroquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for the compound 6-Bromo-2-chloroquinoline-3-carbaldehyde. This document outline...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-Bromo-2-chloroquinoline-3-carbaldehyde. This document outlines the synthesis of the compound and details the expected spectral characteristics based on analyses of structurally similar molecules. It is designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-4~8.70s-
H-5~8.20d~2.0
H-7~7.95dd~9.0, 2.0
H-8~7.80d~9.0
CHO~10.50s-

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon AssignmentChemical Shift (δ) [ppm]
C-2~150
C-3~135
C-4~140
C-4a~148
C-5~130
C-6~125
C-7~138
C-8~130
C-8a~129
C=O~190

Table 3: Mass Spectrometry Data (Predicted)

Ionm/z
[M]+268.9/270.9
[M+H]+269.9/271.9
[M+Na]+291.9/293.9

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern.

Table 4: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)Assignment
~3050C-H stretching (aromatic)
~2850, ~2750C-H stretching (aldehyde)
~1700C=O stretching (aldehyde)
~1600, ~1470C=C stretching (aromatic ring)
~830C-H bending (out-of-plane)
~750C-Cl stretching
~600C-Br stretching

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde and the acquisition of its spectral data.

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1]

Materials:

  • 4-Bromoacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Deionized water

  • Ethyl acetate

Procedure:

  • Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloromethyliminium salt).

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise while maintaining the temperature below 10°C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted reagents and DMF. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield 6-Bromo-2-chloroquinoline-3-carbaldehyde as a solid.[1]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid sample directly for EI.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C. For EI, a standard electron energy of 70 eV is used.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 4-Bromoacetanilide C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (POCl3/DMF) B->C D Crude Product C->D E Recrystallization D->E F Pure 6-Bromo-2-chloroquinoline-3-carbaldehyde E->F G 1H NMR F->G F->G H 13C NMR F->H I Mass Spectrometry F->I J IR Spectroscopy F->J K Spectral Data

Caption: Synthetic and characterization workflow for 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Acetanilide 4-Bromoacetanilide Acetanilide->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 6-Bromo-2-chloroquinoline-3-carbaldehyde Hydrolysis->Product

References

Exploratory

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a structural elucidation framework to aid researchers in its characterization.

Introduction

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structure incorporates a quinoline core, which is present in numerous natural and synthetic bioactive molecules. The bromo and chloro substituents, along with the reactive carbaldehyde group, provide multiple sites for further chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. Accurate structural confirmation by 1H NMR is a critical step in its synthesis and subsequent reactions. This guide offers a detailed examination of its proton NMR spectrum.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 6-Bromo-2-chloroquinoline-3-carbaldehyde is expected to exhibit distinct signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, and aldehyde groups, as well as the nitrogen atom in the quinoline ring.

Below is a table summarizing the anticipated quantitative 1H NMR data for 6-Bromo-2-chloroquinoline-3-carbaldehyde. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, coupling constants (J) are in Hertz (Hz), and multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.7 - 8.9s-1H
H-5~8.1 - 8.3dJ = ~2.01H
H-7~7.9 - 8.1ddJ = ~9.0, ~2.01H
H-8~7.7 - 7.9dJ = ~9.01H
CHO~10.4 - 10.6s-1H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Structural and Signaling Pathway Visualization

The following diagrams illustrate the molecular structure of 6-Bromo-2-chloroquinoline-3-carbaldehyde with proton assignments and a typical experimental workflow for its 1H NMR analysis.

molecular_structure cluster_quinoline 6-Bromo-2-chloroquinoline-3-carbaldehyde cluster_protons mol H4 H-4 H5 H-5 H7 H-7 H8 H-8 CHO CHO

Caption: Molecular structure of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

experimental_workflow cluster_workflow 1H NMR Analysis Workflow arrow arrow prep Sample Preparation (Dissolution in Deuterated Solvent) acquisition Data Acquisition (1H NMR Spectrometer) prep->acquisition Load Sample processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing Raw Data (FID) analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis Processed Spectrum interpretation Structure Confirmation analysis->interpretation Peak Assignment

Caption: Experimental workflow for 1H NMR analysis.

Experimental Protocols

The following is a detailed methodology for obtaining the 1H NMR spectrum of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

1. Sample Preparation:

  • Materials:

    • 6-Bromo-2-chloroquinoline-3-carbaldehyde (5-10 mg)

    • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)

    • 5 mm NMR tube

    • Vial and Pasteur pipette

  • Procedure:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Typical Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment

    • Solvent: CDCl3 or DMSO-d6

    • Temperature: 298 K

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 3-4 seconds

3. Data Processing and Analysis:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).

  • Integrate the area under each peak to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J values) for each signal.

  • Assign each signal to the corresponding proton in the molecule based on its chemical shift, integration, and multiplicity.

This comprehensive guide provides the necessary information for the successful acquisition and interpretation of the 1H NMR spectrum of 6-Bromo-2-chloroquinoline-3-carbaldehyde, facilitating its use in synthetic and medicinal chemistry research.

Foundational

In-Depth Technical Guide: Safety and Hazards of 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of publicly available safety and hazard information for 6-Bromo-2-chloroquinoline-3-carbaldehyde. It is intende...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety and hazard information for 6-Bromo-2-chloroquinoline-3-carbaldehyde. It is intended for informational purposes for a technical audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

6-Bromo-2-chloroquinoline-3-carbaldehyde is a substituted quinoline derivative used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents. While specific toxicological studies on this compound are not publicly available, aggregated data from multiple suppliers and regulatory inventories provide a consistent hazard profile. The primary hazards associated with this chemical are acute oral toxicity and serious eye irritation. This guide summarizes the known hazards, handling procedures, and the general experimental basis for these classifications.

Chemical Identification

IdentifierValue
Chemical Name 6-Bromo-2-chloroquinoline-3-carbaldehyde
Synonyms 6-Bromo-2-chloro-3-quinolinecarboxaldehyde
CAS Number 73568-35-1[1]
Molecular Formula C₁₀H₅BrClNO[2]
Molecular Weight 270.51 g/mol [2][3]
Structure
InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
InChI Key: DCZCMZVZWKXJAF-UHFFFAOYSA-N

Hazard Identification and Classification

The hazard information for 6-Bromo-2-chloroquinoline-3-carbaldehyde is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported in the European Chemicals Agency (ECHA) C&L Inventory and by various chemical suppliers.[3]

GHS Hazard Summary

The compound is consistently classified as hazardous. The primary classifications are summarized below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
Warning H302: Harmful if swallowed.[1][3][4]
Serious Eye Damage/Eye IrritationCategory 2
alt text
Warning H319: Causes serious eye irritation.[1][3][4]

Note: Some suppliers may also include classifications for skin irritation (H315) and respiratory irritation (H335). Users should always refer to the specific SDS provided with the product.

Precautionary Statements (P-Statements)

A comprehensive set of precautionary statements is associated with these classifications, covering prevention, response, storage, and disposal.

TypeP-CodePrecautionary Statement
Prevention P264Wash hands and any exposed skin thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
P330Rinse mouth.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P337+P313If eye irritation persists: Get medical advice/attention.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5]
Hazard Communication Workflow

The process from chemical classification to end-user safety is illustrated below.

GHS_Workflow cluster_Data Data Generation & Classification cluster_Communication Hazard Communication cluster_User End-User Action ToxData Toxicological Studies (e.g., Acute Oral, Eye Irritation) Classification Hazard Classification (Acute Tox. 4, Eye Irrit. 2) ToxData->Classification GHS_Criteria GHS Classification Criteria GHS_Criteria->Classification SDS Safety Data Sheet (SDS) Generation Classification->SDS Label Product Label (Pictogram, Signal Word, H/P Statements) Classification->Label Handling Safe Handling Procedures (PPE, Engineering Controls) SDS->Handling Label->Handling

Caption: GHS Hazard Communication Workflow.

Experimental Protocols (General Methodologies)

While specific experimental reports for 6-Bromo-2-chloroquinoline-3-carbaldehyde are not publicly available, the GHS classifications are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the relevant toxicological endpoints.

Acute Oral Toxicity (Basis for H302)

The classification "Acute Toxicity, Oral, Category 4" indicates an LD₅₀ (Lethal Dose, 50%) value likely between 300 and 2000 mg/kg body weight. This is typically determined using a study compliant with OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

General Protocol (Acute Toxic Class Method - OECD 423):

  • Test System: Young adult rats (typically Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females are often used. A single sex is used for the initial test.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is often dissolved or suspended in an appropriate vehicle (e.g., corn oil, water).

  • Dose Levels: Testing proceeds in a stepwise manner using defined starting doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

  • Procedure: A group of three animals is dosed at the selected starting level.

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns) and body weight changes for at least 14 days.

  • Endpoint: The LD₅₀ is not calculated precisely, but the method allows for the determination of a toxic class and the appropriate GHS category.

Serious Eye Irritation (Basis for H319)

The classification "Causes serious eye irritation" (Category 2) suggests that the substance produces reversible eye irritation. The standard method is the Draize rabbit eye test, following OECD Test Guideline 405.

General Protocol (Draize Eye Test - OECD 405):

  • Test System: Healthy, adult albino rabbits are used.

  • Dose Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if effects are persistent.

  • Scoring: Irritation is scored numerically for three tissues:

    • Cornea: Opacity and area of cornea involved.

    • Iris: Inflammation.

    • Conjunctiva: Redness and chemosis (swelling).

  • Endpoint: The classification is based on the severity and reversibility of the observed effects. Category 2 is assigned if the substance produces reversible eye irritation within a 21-day observation period.

General Experimental Workflow Diagram

The logical flow for assessing the primary hazards of a novel chemical is depicted below.

Experimental_Workflow cluster_planning Phase 1: In Silico & In Vitro Screening cluster_invivo Phase 2: In Vivo Confirmatory Studies cluster_assessment Phase 3: Hazard Assessment InSilico In Silico Analysis (QSAR, Read-Across) InVitro In Vitro Tests (e.g., BCOP for Eye Irritation) InSilico->InVitro Guides testing AcuteOral Acute Oral Toxicity (OECD 423/425) InVitro->AcuteOral informs starting dose EyeIrritation Eye Irritation Test (OECD 405) InVitro->EyeIrritation may reduce animal use DataAnalysis Data Analysis & Endpoint Determination (LD50 range, Draize Score) AcuteOral->DataAnalysis EyeIrritation->DataAnalysis FinalClassification GHS Classification & Labelling DataAnalysis->FinalClassification

Caption: General workflow for chemical hazard testing.

Safe Handling and Exposure Control

Given the identified hazards, stringent safety measures are required when handling 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield (as per EN166 or NIOSH standards).[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially if contaminated.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[5][6]

  • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. If feeling unwell, seek medical attention.[5]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions (room temperature, in a dry place, under an inert atmosphere).[7]

  • Conditions to Avoid: Avoid moisture, heat, and exposure to strong oxidizing agents.

  • Hazardous Decomposition Products: May decompose upon combustion to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas.

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde is a hazardous chemical that must be handled with appropriate care. The primary risks are acute toxicity if swallowed and serious irritation upon contact with eyes. While detailed, substance-specific toxicological data is not publicly available, the harmonized GHS classifications provide a clear basis for risk assessment and the implementation of necessary safety protocols. All personnel must be trained on these hazards and adhere to the control measures outlined in this guide and the supplier's Safety Data Sheet to ensure safe handling and use in a research and development setting.

References

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-2-chloroquinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloroquinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde, a displaceable chloro group, and a bromo-functionalized benzene ring, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including potent enzyme inhibitors and novel therapeutic agents. This document provides detailed application notes on its utility and a comprehensive protocol for its synthesis via the Vilsmeier-Haack reaction.

Application Notes

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The title compound, 6-Bromo-2-chloroquinoline-3-carbaldehyde, serves as a crucial intermediate for creating derivatives with diverse biological activities.[1][2]

1. Intermediate for Kinase Inhibitors: The 2-chloroquinoline-3-carbaldehyde core is a well-established starting point for the synthesis of various kinase inhibitors.[3] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems that can interact with the ATP-binding site of kinases. The bromo substituent at the 6-position offers a handle for further diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the quinoline core to enhance potency and selectivity.

2. Precursor for Anticancer Agents: Quinoline derivatives have demonstrated significant potential as anticancer agents.[4] The functionalities present in 6-bromo-2-chloroquinoline-3-carbaldehyde allow for its elaboration into compounds with cytotoxic activity against various cancer cell lines.

3. Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors: A notable application of this scaffold is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory diseases. For instance, derivatives of this molecule are precursors to compounds like GSK2256294, a highly potent sEH inhibitor that has been investigated in clinical trials for inflammatory conditions.[5][6][7][8] The synthesis of such inhibitors often involves nucleophilic substitution of the 2-chloro group and modification of the 3-carbaldehyde.

4. Versatile Synthetic Intermediate: The aldehyde functional group can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, to introduce diverse functionalities.[9] Similarly, the chloro group at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various substituents.[10]

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.

Starting Material: 4-Bromoacetanilide

Reagents:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 4-Bromoacetanilide

  • Crushed ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. To the cooled and stirred DMF, add phosphorus oxychloride (4 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Bromoacetanilide: To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise over 30 minutes, while maintaining the temperature between 5-10 °C.

  • Reaction Progression: After the addition of 4-bromoacetanilide is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and heat for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with constant stirring. A precipitate will form.

  • Isolation of the Product: Stir the mixture for 30 minutes to an hour to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from ethyl acetate to obtain 6-Bromo-2-chloroquinoline-3-carbaldehyde as a crystalline solid.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₀H₅BrClNO
Molecular Weight 270.51 g/mol
Appearance White to gray or brown powder/crystal[11]
Yield Not explicitly reported for this specific compound, but generally good for the Vilsmeier-Haack reaction of acetanilides.
Melting Point 191-192 °C
Purity >98.0% (by GC)[11]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4-Bromoacetanilide 4-Bromoacetanilide Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 4-Bromoacetanilide->Vilsmeier-Haack Reaction POCl3 POCl3 POCl3->Vilsmeier-Haack Reaction DMF DMF DMF->Vilsmeier-Haack Reaction Crude Product Crude Product Vilsmeier-Haack Reaction->Crude Product Purification Purification Crude Product->Purification Final Product 6-Bromo-2-chloroquinoline-3-carbaldehyde Purification->Final Product

Caption: Synthetic workflow for 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Logical Relationship of Applications

Applications Start 6-Bromo-2-chloroquinoline-3-carbaldehyde App1 Kinase Inhibitors Start->App1 App2 Anticancer Agents Start->App2 App3 sEH Inhibitors (e.g., GSK2256294) Start->App3 App4 Diverse Heterocyclic Compounds Start->App4

Caption: Key applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

References

Application

Application Notes and Protocols for the Vilsmeier-Haack Reaction: Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction. This class of compounds serves as a versatile scaffold in medicinal chemistry and drug discovery.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of quinoline synthesis, this reaction facilitates the cyclization of substituted acetanilides in the presence of a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2] This process allows for the direct synthesis of 2-chloroquinoline-3-carbaldehydes, which are valuable intermediates for the preparation of a wide range of biologically active molecules. The presence of the chloro and aldehyde functionalities offers orthogonal handles for further chemical modifications. The nature and position of substituents on the aniline ring of the starting acetanilide can influence the reaction conditions and yields.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes from their corresponding acetanilides using phosphorus pentachloride as the chlorinating agent.[3]

EntrySubstituent (R)Reaction Time (h)Yield (%)
1H472
26-CH₃464
37-CH₃471
48-CH₃1660
56-OCH₃1649
67-OCH₃474
76-Br428
87-Cl430

Table 1: Synthesis of 2-chloroquinoline-3-carbaldehyde derivatives via a modified Vilsmeier-Haack reaction.[3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.

Protocol 1: General Procedure using Phosphorus Pentachloride (PCl₅)[3]

Materials:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3 equivalents)

  • Phosphorus Pentachloride (PCl₅) (4.5 equivalents)

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add N,N-dimethylformamide (3 equivalents) to the flask and cool it to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (4.5 equivalents) portion-wise to the cooled DMF while stirring vigorously. Maintain the temperature below 5 °C during the addition.

  • Stir the mixture for 15 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add the corresponding substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.

  • After the addition is complete, heat the mixture to 120 °C and reflux with stirring for the appropriate time (typically 4-16 hours, refer to Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethyl acetate to obtain the desired 6-substituted-2-chloroquinoline-3-carbaldehyde.

Protocol 2: General Procedure using Phosphorus Oxychloride (POCl₃)[4][5]

Materials:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃) (4 equivalents)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, take N,N-dimethylformamide in a round-bottom flask and cool it to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (4 equivalents) dropwise to the cooled DMF with constant stirring.

  • To this mixture, add the substituted acetanilide (1 equivalent) portion-wise, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to come to room temperature and then heat it to 80-90 °C for 4-10 hours. The reaction time may vary depending on the substituent; methyl-substituted quinolines may require longer heating times.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into ice-cold water.

  • Collect the precipitated solid by filtration and wash it with water.

  • Dry the crude product and recrystallize from ethanol.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cool to 0°C PCl5 PCl₅ / POCl₃ PCl5->Vilsmeier_Reagent Slow Addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide 6-Substituted Acetanilide Acetanilide->Reaction_Mixture Heating Heating (80-120°C, 4-16h) Reaction_Mixture->Heating Quench Quench with Ice Water Heating->Quench Filtration Filtration Quench->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 6-Substituted-2-chloro- quinoline-3-carbaldehyde Recrystallization->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

References

Method

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a valuable intermediate in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the acylation of 4-bromoaniline to yield N-(4-bromophenyl)acetamide. This intermediate subsequently undergoes a Vilsmeier-Haack reaction to afford the target compound. This protocol includes detailed experimental procedures, tables of reactants and their properties, and a workflow diagram for clarity.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The functionalization of the quinoline ring at various positions allows for the generation of diverse molecular scaffolds for drug discovery. 6-Bromo-2-chloroquinoline-3-carbaldehyde serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it the chosen method for this synthesis.[1][2]

Chemical Structures

CompoundStructure
4-Bromoaniline4-Bromoaniline
Acetic AnhydrideAcetic Anhydride
N-(4-bromophenyl)acetamideN-(4-bromophenyl)acetamide
6-Bromo-2-chloroquinoline-3-carbaldehyde6-Bromo-2-chloroquinoline-3-carbaldehyde

Experimental Protocols

Part 1: Synthesis of N-(4-bromophenyl)acetamide

This procedure outlines the acylation of 4-bromoaniline to produce the N-(4-bromophenyl)acetamide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoaniline172.0210.0 g0.058
Acetic Anhydride102.096.5 mL0.069
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.058 mol) of 4-bromoaniline in 50 mL of glacial acetic acid.

  • To this solution, add 6.5 mL (0.069 mol) of acetic anhydride dropwise with stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it in a vacuum oven.

  • The crude N-(4-bromophenyl)acetamide can be purified by recrystallization from ethanol.

Part 2: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the conversion of N-(4-bromophenyl)acetamide to the final product using the Vilsmeier-Haack reaction.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-bromophenyl)acetamide214.065.0 g0.023
N,N-Dimethylformamide (DMF)73.0915 mL0.193
Phosphorus oxychloride (POCl₃)153.3310 mL0.109

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool 15 mL (0.193 mol) of N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.

  • Add 10 mL (0.109 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 5.0 g (0.023 mol) of N-(4-bromophenyl)acetamide portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with constant stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry it under vacuum.

  • Purify the crude 6-Bromo-2-chloroquinoline-3-carbaldehyde by recrystallization from ethyl acetate to yield a crystalline solid.[1]

Data Summary

Product Characterization:

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
6-Bromo-2-chloroquinoline-3-carbaldehydeC₁₀H₅BrClNO270.51White to pale yellow solid73568-35-1[3]

Expected Yields:

Reaction StepProductTheoretical Yield (g)Expected Yield Range
Part 1N-(4-bromophenyl)acetamide12.485-95%
Part 26-Bromo-2-chloroquinoline-3-carbaldehyde6.2260-75%

Synthesis Workflow and Mechanism

The overall synthesis involves two primary stages: acetanilide formation and the Vilsmeier-Haack cyclization. The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the aldehyde.[4]

Synthesis_Workflow cluster_part1 Part 1: Acetanilide Synthesis cluster_part2 Part 2: Vilsmeier-Haack Reaction A 4-Bromoaniline C N-(4-bromophenyl)acetamide A->C Acetic Acid, Reflux B Acetic Anhydride B->C D N-(4-bromophenyl)acetamide F 6-Bromo-2-chloroquinoline- 3-carbaldehyde D->F Heat (80-90°C) E DMF + POCl3 (Vilsmeier Reagent) E->F

Caption: Overall workflow for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Acetanilide N-(4-bromophenyl)acetamide Acetanilide->Intermediate Electrophilic Attack Product 6-Bromo-2-chloroquinoline- 3-carbaldehyde Intermediate->Product Cyclization & Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Application

Application Notes and Protocols: 6-Bromo-2-chloroquinoline-3-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile and highly reactive trifunctional heterocyclic building block. Its unique electronic an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile and highly reactive trifunctional heterocyclic building block. Its unique electronic and steric properties, arising from the presence of an aldehyde group, a reactive chloro substituent at the 2-position, and a bromo substituent at the 6-position, make it a valuable precursor for the synthesis of a diverse range of complex heterocyclic compounds. The quinoline scaffold itself is a well-established pharmacophore, and derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde have shown significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-2-chloroquinoline-3-carbaldehyde, complete with detailed experimental protocols for key transformations and a summary of the biological activities of the resulting derivatives.

Key Synthetic Applications

The strategic positioning of the three functional groups in 6-bromo-2-chloroquinoline-3-carbaldehyde allows for a variety of selective chemical transformations. The aldehyde group is a versatile handle for condensation and multicomponent reactions, while the two distinct halogen atoms can be selectively functionalized through palladium-catalyzed cross-coupling reactions.

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

A primary application of 6-bromo-2-chloroquinoline-3-carbaldehyde is the synthesis of the fused heterocyclic system, pyrazolo[3,4-b]quinoline. This scaffold is of significant interest due to its wide range of pharmacological properties, including antiviral and antitumor activities. The synthesis is typically achieved through a condensation reaction with hydrazine derivatives, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]quinoline

This protocol is adapted from general procedures for the synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol or Acetic Acid

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 eq). If using a hydrazine salt, an equivalent of a base like triethylamine may be added.

  • The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to afford the pure 6-bromo-1H-pyrazolo[3,4-b]quinoline.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (Br at C6 and Cl at C2) on the quinoline ring allows for selective functionalization using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The C-Br bond is generally more reactive than the C-Cl bond in these reactions, enabling selective substitution at the 6-position.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl or vinyl substituents. By carefully selecting the reaction conditions, the bromo group at the 6-position can be selectively coupled, leaving the chloro group at the 2-position intact for further transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for 6-bromo-2-chloroquinoline-3-carbaldehyde.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred until TLC analysis indicates the consumption of the starting material (typically 6-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 6-aryl-2-chloroquinoline-3-carbaldehyde.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the 6-position of the quinoline core.

Experimental Protocol: Selective Sonogashira Coupling at the C6-Position

This is a general protocol for the Sonogashira coupling of aryl bromides.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (3 mol%).

  • Add the anhydrous solvent (e.g., degassed triethylamine and DMF).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the precipitated amine hydrohalide salt, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the 6-alkynyl-2-chloroquinoline-3-carbaldehyde.

Multicomponent Reactions

The aldehyde functionality of 6-bromo-2-chloroquinoline-3-carbaldehyde is a key feature for its use in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

Experimental Protocol: Three-Component Synthesis of a Dihydropyridine Derivative (Illustrative Example)

This protocol is a representative example of a multicomponent reaction involving a 2-chloroquinoline-3-carbaldehyde derivative.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq)

  • An active methylene compound (e.g., ethyl acetoacetate) (1.0 eq)

  • An amine or ammonia source (e.g., ammonium acetate) (1.1 eq)

  • Catalyst (e.g., piperidine, L-proline) (catalytic amount)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, a mixture of 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol is prepared.

  • A catalytic amount of a suitable catalyst, such as piperidine, is added.

  • The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with a small amount of cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification.

Biological Activity of Derivatives

Derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde, particularly the pyrazolo[3,4-b]quinoline analogs, have demonstrated promising biological activities. The primary area of interest is their antimicrobial effects against a range of bacterial and fungal pathogens.

Antimicrobial Activity

Several studies have reported the in vitro antimicrobial activity of pyrazolo[3,4-b]quinoline derivatives. The mechanism of action for some quinoline-based antimicrobials is proposed to involve the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. Another potential mechanism is the disruption of ATP synthase, leading to a depletion of cellular energy.

Table 1: Summary of Antimicrobial Activity of Selected Pyrazolo[3,4-b]quinoline Derivatives

Compound IDR¹ SubstituentR² SubstituentBacterial StrainMIC (µg/mL)Reference
PQ-1 HHStaphylococcus aureus12.5[1][2]
PQ-2 PhenylHStaphylococcus aureus6.25[1][2]
PQ-3 4-ChlorophenylHEscherichia coli25[1]
PQ-4 HHCandida albicans50[1]
PQ-5 PhenylHCandida albicans25[1]

Note: The data presented is a compilation from various sources for illustrative purposes and may not originate from a single study. The specific pyrazolo[3,4-b]quinoline core may have different substituents at other positions.

Visualizations

Reaction Workflows and Biological Pathways

To further elucidate the synthetic routes and potential biological mechanisms, the following diagrams are provided.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 6-Bromo-2-chloroquinoline-3-carbaldehyde + Arylboronic Acid reaction Pd Catalyst, Base, Solvent Heat (80-100°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Aryl-2-chloroquinoline-3-carbaldehyde purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

G cluster_sonogashira Sonogashira Coupling Workflow start 6-Bromo-2-chloroquinoline-3-carbaldehyde + Terminal Alkyne reaction Pd Catalyst, CuI, Base, Solvent RT or Heat start->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product 6-Alkynyl-2-chloroquinoline-3-carbaldehyde purification->product

Caption: A generalized workflow for the Sonogashira coupling reaction.

G cluster_antimicrobial Proposed Antimicrobial Mechanism of Action compound Quinoline Derivative target1 DNA Gyrase / Topoisomerase IV compound->target1 target2 ATP Synthase compound->target2 effect1 Inhibition of DNA Replication & Repair target1->effect1 effect2 Depletion of Cellular ATP target2->effect2 outcome Bacterial Cell Death effect1->outcome effect2->outcome

Caption: Proposed mechanisms of antimicrobial action for quinoline derivatives.

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde is a highly valuable and versatile starting material in organic synthesis. Its ability to undergo selective transformations at its three distinct functional groups provides a powerful platform for the construction of complex heterocyclic molecules. The derivatives, particularly pyrazolo[3,4-b]quinolines, have shown significant promise as antimicrobial agents, making this scaffold an attractive area for further research and development in medicinal chemistry. The protocols and data presented herein serve as a comprehensive guide for researchers looking to exploit the synthetic potential of this important building block.

References

Method

Application Notes and Protocols: 6-Bromo-2-chloroquinoline-3-carbaldehyde as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, properties, and applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde, a key heterocyclic intermediate in the discovery of novel therapeutic agents. Detailed experimental protocols for its synthesis and its conversion into biologically active molecules, including Schiff bases and pyrazolo[3,4-b]quinolines, are provided.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. 6-Bromo-2-chloroquinoline-3-carbaldehyde is a particularly valuable intermediate due to the presence of three reactive sites: the bromo substituent at the 6-position, the chloro group at the 2-position, and the carbaldehyde function at the 3-position. These functional groups offer multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for drug screening. The bromo group can participate in cross-coupling reactions, the chloro atom is susceptible to nucleophilic substitution, and the aldehyde is a versatile handle for condensation and cyclization reactions.

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes.[3] The reaction typically involves the treatment of a substituted acetanilide with the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a general procedure for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes and can be adapted for the synthesis of the 6-bromo derivative starting from 4-bromoacetanilide.[3]

Materials:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (0.15 mol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, add 4-bromoacetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture at 60 °C for 16 hours.

  • After the reaction is complete, carefully pour the mixture into 300 mL of crushed ice with vigorous stirring.

  • Continue stirring the mixture at a temperature below 10 °C for 30 minutes to allow for the precipitation of the product.

  • Filter the resulting solid, wash it with cold water, and then recrystallize from ethyl acetate to afford pure 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Expected Outcome:

The product is typically a pale yellow to brown solid. The yield for analogous 6-substituted derivatives is reported to be in the range of 60-70%.[4] Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in the Synthesis of Bioactive Molecules

6-Bromo-2-chloroquinoline-3-carbaldehyde serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Two prominent examples are the synthesis of Schiff bases and pyrazolo[3,4-b]quinolines.

Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. Quinoline-based Schiff bases have demonstrated significant antimicrobial activity.[5]

This protocol describes a general method for the synthesis of Schiff bases from 2-chloroquinoline-3-carbaldehyde derivatives.[5]

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-Bromo-2-chloroquinoline-3-carbaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add the substituted primary amine (1 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

Compound TypeTest OrganismMIC (µg/mL)
Quinoline Schiff Base (PC1)Escherichia coli62.5
Quinoline Schiff Base (PC1)Staphylococcus aureus62.5
Quinoline Schiff Base (PC2)Escherichia coli250
Quinoline Schiff Base (PC2)Staphylococcus aureus62.5
Quinoline Schiff Base (PC3)Escherichia coli250
Quinoline Schiff Base (PC3)Staphylococcus aureus62.5
Synthesis of Pyrazolo[3,4-b]quinolines as Potential Kinase Inhibitors

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest as potential kinase inhibitors.[8][9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and other diseases.[10] The synthesis of pyrazolo[3,4-b]quinolines can be achieved through the cyclocondensation of 2-chloroquinoline-3-carbaldehydes with hydrazines.

This protocol is adapted from the synthesis of a structurally related 6-methoxy derivative and can be applied to the 6-bromo analogue.[1]

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Phenylhydrazine

  • Nitrobenzene

  • Pyridine (catalytic amount)

Procedure:

  • In a round-bottom flask, react 6-Bromo-2-chloroquinoline-3-carbaldehyde (1 mmol) with phenylhydrazine (1.1 mmol) to form the corresponding Schiff base (hydrazone). This can often be done by stirring the reactants in a suitable solvent like ethanol at room temperature or with gentle heating.

  • Isolate the intermediate hydrazone.

  • In a separate flask, heat the hydrazone in nitrobenzene with a catalytic amount of pyridine. This will induce intramolecular cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up, typically by removing the nitrobenzene under reduced pressure and purifying the residue by column chromatography to yield the 6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]quinoline.

The following table presents the anticancer activity of quinoline hydrazone analogues derived from a 6-bromo-2-methylquinoline scaffold, highlighting the potential of the 6-bromoquinoline core in developing potent anticancer agents. The data is presented as GI₅₀ (50% growth inhibition) and LC₅₀ (50% lethal concentration) values in µM.[11]

CompoundCell Line PanelGI₅₀ (µM)LC₅₀ (µM)
18b NCI-600.33 - 4.87>100
18d NCI-600.33 - 4.87>100
18e NCI-600.33 - 4.87>100
18f NCI-600.33 - 4.87>100
18g NCI-600.33 - 4.87>100
18h NCI-600.33 - 4.87>100
18i NCI-600.33 - 4.87>100
18j NCI-600.33 - 4.874.67 - >100
18l NCI-600.33 - 4.87>100

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline-based compounds.

Experimental Workflows

G cluster_synthesis Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde A 4-Bromoacetanilide C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (POCl3/DMF) B->C D 6-Bromo-2-chloroquinoline- 3-carbaldehyde C->D

Caption: Synthesis of the target intermediate via the Vilsmeier-Haack reaction.

G cluster_derivatization Synthesis of Bioactive Derivatives cluster_schiff Schiff Base Synthesis cluster_pyrazolo Pyrazoloquinoline Synthesis start 6-Bromo-2-chloroquinoline- 3-carbaldehyde condensation Condensation start->condensation cyclocondensation Cyclocondensation start->cyclocondensation amine Primary Amine amine->condensation schiff Schiff Base condensation->schiff hydrazine Hydrazine hydrazine->cyclocondensation pyrazolo Pyrazolo[3,4-b]quinoline cyclocondensation->pyrazolo

Caption: Derivatization of the intermediate to Schiff bases and pyrazoloquinolines.

References

Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Chloroquinoline-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloroquinoline-3-carbaldehyde is a highly versatile and reactive building block in synthetic organic chemistry.[1] Its structure features tw...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-3-carbaldehyde is a highly versatile and reactive building block in synthetic organic chemistry.[1] Its structure features two key reactive sites: the electrophilic aldehyde group and the chlorine atom at the C2 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it an ideal precursor for the synthesis of diverse and complex heterocyclic systems.[2][3] Many of these resulting quinoline-fused heterocycles exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antimalarial properties, rendering them attractive scaffolds in drug discovery.[1][4]

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from 2-chloroquinoline-3-carbaldehydes.

Synthesis of the Precursor: 2-Chloroquinoline-3-carbaldehyde

The most common method for synthesizing the 2-chloroquinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction.[5][6] This reaction typically involves treating an appropriate N-arylacetamide with the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which results in simultaneous formylation, chlorination, and cyclization.[5][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-Arylacetamide C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (DMF/POCl₃) B->C D 2-Chloroquinoline- 3-carbaldehyde C->D Formylation, Chlorination, Cyclization

Caption: General workflow for Vilsmeier-Haack synthesis of the precursor.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles with applications as intermediates for biologically active substances, including potential antiviral and antitumor agents.[8] Their synthesis is typically achieved through the condensation of 2-chloroquinoline-3-carbaldehydes with various hydrazines, followed by intramolecular cyclization.[2][8]

Data Presentation: Synthesis of Substituted Pyrazolo[3,4-b]quinolines
Starting Aldehyde (Substituent)Hydrazine ReagentCatalyst/SolventProductYield (%)Reference
2-Chloro-6-methoxyPhenylhydrazinePyridine/Nitrobenzene6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinolineNot specified[9]
2-Chloroquinoline-3-carbaldehydeHydrazine Hydrate-1H-Pyrazolo[3,4-b]quinolin-3-amine (via nitrile)Not specified[2]
2-Chloro-3-formyl quinolinesp-Methylphenylhydrazine HClTriethylamine/Ethanolp-Methylphenylpyrazolo(3,4-b)quinolinesNot specified[8]
Experimental Protocol: Synthesis of 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline[10]
  • Schiff Base Formation: A mixture of 2-chloro-6-methoxyquinoline-3-carbaldehyde and phenylhydrazine is refluxed to form the corresponding phenylhydrazone Schiff base.

  • Intramolecular Cyclization: The isolated Schiff base is heated in nitrobenzene containing a catalytic amount of pyridine.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and purified, typically by recrystallization, to afford the final 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.[9]

G Start 2-Chloroquinoline- 3-carbaldehyde Reaction1 Condensation Start->Reaction1 Reagent1 Hydrazine (e.g., Phenylhydrazine) Reagent1->Reaction1 Intermediate Schiff Base Intermediate (Hydrazone) Reaction2 Intramolecular Cyclization (Heat) Intermediate->Reaction2 Reaction1->Intermediate Product Pyrazolo[3,4-b]quinoline Reaction2->Product

Caption: Synthetic pathway for Pyrazolo[3,4-b]quinolines.

Synthesis of Thieno[2,3-b]quinolines

Thienoquinolines are sulfur-containing heterocyclic compounds that have gained significant attention for their biological and synthetic applications.[10] One prominent synthetic route involves a multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, an active methylene compound like malononitrile, and a sulfur source such as thiophenol, often catalyzed by an organocatalyst like L-proline.[2]

Data Presentation: L-Proline Catalyzed Synthesis of Thieno[2,3-b]quinolines[3]
AldehydeActive MethyleneThiolCatalystSolventTemp (°C)TimeYield (%)
2-Mercaptoquinoline-3-carbaldehydeMalononitrileThiophenolL-ProlineEthanol80Not specified94
2-Mercaptoquinoline-3-carbaldehydeMalononitrileThiophenolK₂CO₃Ethanol80Not specifiedLower
2-Mercaptoquinoline-3-carbaldehydeMalononitrileThiophenolPiperidineEthanol80Not specifiedLower
Note: The precursor is first converted to the 2-mercapto derivative in some routes.
Experimental Protocol: Synthesis of 2-Amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile[3]
  • Reactant Mixture: To a solution of 2-mercaptoquinoline-3-carbaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol), thiophenol (1 mmol), and L-proline (10 mol%).

  • Reaction Condition: The reaction mixture is heated at 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pure product. The mechanism involves an initial L-proline-catalyzed Knoevenagel condensation, followed by a Michael addition of the thiol.[2]

G Start 2-Chloro/Mercapto- quinoline-3-carbaldehyde Reaction One-Pot Multicomponent Reaction Start->Reaction Reagent1 Malononitrile Reagent1->Reaction Reagent2 Thiophenol Reagent2->Reaction Catalyst L-Proline (Catalyst) Catalyst->Reaction Product Thieno[2,3-b]quinoline Derivative Reaction->Product

Caption: Multicomponent reaction workflow for Thieno[2,3-b]quinolines.

Synthesis of Quinolinyl-Azetidin-2-ones

Azetidin-2-ones, commonly known as β-lactams, are a significant class of heterocyclic compounds. Quinoline-substituted azetidinones are synthesized via a two-step process starting from 2-chloroquinoline-3-carbaldehydes. The first step is a condensation reaction to form a Schiff base, followed by a [2+2] cycloaddition.[9][11]

Data Presentation: Synthesis of Quinolinyl-Azetidin-2-ones[10][12]
Aldehyde SubstituentHydrazine ReagentCycloaddition ReagentBase/SolventProductYield
VariousPhenylhydrazineChloroacetyl chlorideTriethylamine/DMF3-Chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-onesModerate to good
8-MethoxyPhenylhydrazineChloroacetyl chlorideTriethylamine/DMF3-Chloro-4-(2-chloro-8-methoxyquinolin-3-yl)-1-(phenylamino)azetidin-2-oneNot specified
6/7/8-Chloro2,4-DinitrophenylhydrazineChloroacetyl chlorideTriethylamine3-Chloro-4-(2,X-dichloroquinolin-3-yl)-1-(2,4-dinitrophenylamino)azetidin-2-oneNot specified
Experimental Protocol: Synthesis of 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-one[8][10]
  • Schiff Base Synthesis: Equimolar amounts of a substituted 2-chloroquinoline-3-carbaldehyde and phenylhydrazine are refluxed in a suitable solvent like DMF or methanol for 3-4 hours.[9][11] After cooling, the precipitated Schiff base (hydrazone) is filtered, washed, and dried.

  • Cycloaddition: The synthesized Schiff base is dissolved in DMF. Triethylamine (TEA) is added as a base, and the mixture is cooled. Chloroacetyl chloride is then added dropwise with stirring.

  • Reaction and Isolation: The reaction mixture is stirred for several hours at room temperature. The final product is isolated by pouring the mixture into ice water, followed by filtration, washing, and purification by recrystallization to yield the azetidin-2-one derivative.[9]

G Start 2-Chloroquinoline- 3-carbaldehyde Step1 Condensation (Reflux) Start->Step1 Reagent1 Aryl Hydrazine Reagent1->Step1 Intermediate Schiff Base Step1->Intermediate Step2 [2+2] Cycloaddition Intermediate->Step2 Reagent2 Chloroacetyl Chloride + Triethylamine Reagent2->Step2 Product Quinolinyl-Azetidin-2-one Step2->Product

Caption: Two-step synthesis of Quinolinyl-Azetidin-2-ones.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds known to provide ligands for various biological receptors.[12] They can be synthesized from 2-chloroquinoline-3-carbaldehydes via multicomponent reactions, for instance, by reacting with an aminopyrimidine derivative and a compound containing an active methylene group.[9][13]

Data Presentation: Multicomponent Synthesis of Fused Pyrimidines[10]
AldehydeAmine ComponentActive MethyleneCatalyst/SolventProduct Class
Substituted 2-chloro-3-formylquinolines6-Amino-pyrimidine-2,4(1H,3H)-diones5,5-Dimethylcyclohexane-1,3-dioneL-Proline/EthanolDihydrobenzo[b]pyrimido[1][2]naphthyridines
Substituted 2-chloro-3-formylquinolines6-Amino-pyrimidine-2,4(1H,3H)-diones5-Methyl-2,4-dihydro-3H-pyrazol-3-oneL-Proline/EthanolDihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidines
Experimental Protocol: General Procedure for L-Proline Catalyzed MCR Synthesis[10]
  • Reactant Mixture: A mixture of the substituted 2-chloroquinoline-3-carbaldehyde (1 mmol), 6-amino-pyrimidine-2,4(1H,3H)-dione (1 mmol), an active methylene compound (e.g., dimedone, 1 mmol), and L-proline (10 mol%) is prepared in refluxing ethanol.

  • Reaction: The mixture is heated under reflux for the time required to complete the reaction (monitored by TLC).

  • Isolation: After completion, the reaction mixture is cooled. The solid product that precipitates is collected by filtration, washed with ethanol, and dried to afford the desired fused pyrimidine derivative.

G Start 2-Chloroquinoline- 3-carbaldehyde Reaction One-Pot Three-Component Reaction Start->Reaction Reagent1 6-Aminouracil Derivative Reagent1->Reaction Reagent2 Active Methylene Compound Reagent2->Reaction Catalyst L-Proline Catalyst->Reaction Product Fused Pyrido[2,3-d]pyrimidine System Reaction->Product

Caption: Workflow for multicomponent synthesis of fused pyrimidines.

References

Method

Application Notes and Protocols for the Derivatization of 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a pivotal building block in synthetic and medicina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry.[1] Its structure, featuring a quinoline core with three distinct reactive sites—the aldehyde group, the chloro substituent, and the bromo substituent—allows for a wide range of chemical modifications.[2] These derivatization capabilities make it an attractive scaffold for generating diverse molecular libraries for drug discovery and materials science. The quinoline nucleus is a common feature in numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] This document provides detailed application notes and experimental protocols for key derivatization reactions of 6-bromo-2-chloroquinoline-3-carbaldehyde.

Key Derivatization Strategies

The reactivity of 6-bromo-2-chloroquinoline-3-carbaldehyde allows for several classes of transformations:

  • Reactions at the Aldehyde Group: The formyl group is highly susceptible to nucleophilic attack and condensation reactions, making it an ideal handle for extension and cyclization.

  • Substitution of the C2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, enabling the introduction of various nitrogen, oxygen, and sulfur nucleophiles.

  • Cross-Coupling at the C6-Bromo Group: The bromine atom provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4]

Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.[5][6] They are readily synthesized from 6-bromo-2-chloroquinoline-3-carbaldehyde through a base-catalyzed Claisen-Schmidt condensation with various acetophenones.[5][6] The resulting quinoline-based chalcones are precursors to pharmacologically active molecules like pyrazolines and pyrimidines.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol describes the base-catalyzed condensation of 6-bromo-2-chloroquinoline-3-carbaldehyde with a substituted acetophenone.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10-40%)[6]

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 mmol of 6-bromo-2-chloroquinoline-3-carbaldehyde and 1.0 mmol of the selected acetophenone in 20-30 mL of ethanol in a round-bottom flask.

  • With continuous stirring at room temperature, slowly add a catalytic amount of aqueous NaOH solution dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours (e.g., 4-24 hours) at room temperature.[7]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with cold ethanol to remove unreacted starting materials and excess base.[7]

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified chalcone derivative.[7]

Data Presentation: Representative Chalcone Synthesis
EntryAcetophenone DerivativeBaseTime (h)Yield (%)
14-MethoxyacetophenoneNaOH1285
24-ChloroacetophenoneKOH1678
3AcetophenoneNaOH1092

Note: Data are representative and may vary based on specific reaction conditions and substrate.

Application Note 2: Synthesis of Pyrazolo[4,3-c]quinolines

The aldehyde and chloro functionalities of 6-bromo-2-chloroquinoline-3-carbaldehyde can be utilized in a tandem reaction to construct fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines, a scaffold known for its anti-inflammatory and anticancer activities.[3][8] The typical route involves condensation with a hydrazine derivative to form a hydrazone, followed by an intramolecular nucleophilic substitution to achieve cyclization.[9]

Experimental Protocol: Synthesis of 6-Bromo-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Phenylhydrazine

  • Ethanol or Acetic Acid

  • Pyridine (catalyst)

  • Nitrobenzene (high-boiling solvent for cyclization)

  • Heating mantle and condenser

  • Standard glassware for reflux

Procedure:

  • Hydrazone Formation: Dissolve 1.0 mmol of 6-bromo-2-chloroquinoline-3-carbaldehyde and 1.1 mmol of phenylhydrazine in ethanol. Add a few drops of acetic acid as a catalyst and stir the mixture at room temperature. The hydrazone intermediate often precipitates from the solution.

  • Cyclization: Isolate the crude hydrazone. In a separate flask, suspend the hydrazone in nitrobenzene and add a catalytic amount of pyridine.[9]

  • Heat the mixture to reflux (approx. 180-200 °C) for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.

  • Filter the solid product and wash with a suitable solvent to remove nitrobenzene.

  • Purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[4,3-c]quinoline derivative.

Data Presentation: Pyrazolo[4,3-c]quinoline Synthesis
EntryHydrazine DerivativeCyclization ConditionsYield (%)
1PhenylhydrazineNitrobenzene, Pyridine, Reflux75[9]
2Hydrazine HydrateAcetic Acid, Reflux82

Note: Yields are illustrative and depend on specific reagents and conditions.

Application Note 3: Synthesis of α,β-Unsaturated Esters via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10][11] This reaction, when applied to 6-bromo-2-chloroquinoline-3-carbaldehyde using reagents like diethyl malonate, yields α,β-unsaturated esters. These products are valuable intermediates for further modifications, including Michael additions and cycloadditions.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Diethyl malonate

  • Piperidine (base catalyst)[10]

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask equipped with a condenser (and Dean-Stark trap if using toluene), combine 1.0 mmol of 6-bromo-2-chloroquinoline-3-carbaldehyde, 1.2 mmol of diethyl malonate, and a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Add a suitable solvent like toluene or ethanol.

  • Heat the mixture to reflux. If using toluene, water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC. Once the starting aldehyde is consumed, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid (to remove piperidine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of derivatives from 6-bromo-2-chloroquinoline-3-carbaldehyde.

G General Synthetic Workflow Start Starting Material (6-Bromo-2-chloroquinoline- 3-carbaldehyde) Reagents Add Reagents & Solvent Start->Reagents Reaction Reaction (Stirring/Heating) Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Pure Derivative Characterization->Final

Caption: A generalized workflow for chemical synthesis and purification.

Reaction Scheme: Pyrazolo[4,3-c]quinoline Synthesis

This diagram outlines the key chemical transformations in the synthesis of pyrazolo[4,3-c]quinolines from the starting aldehyde.

G Synthesis of Pyrazolo[4,3-c]quinolines Aldehyde 6-Bromo-2-chloro- quinoline-3-carbaldehyde Step1 Condensation (Step 1) Aldehyde->Step1 Hydrazine Phenylhydrazine Hydrazine->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Formation of C=N bond Step2 Intramolecular Cyclization (Step 2) Hydrazone->Step2 Heat, Catalyst Product 6-Bromo-1-phenyl-1H- pyrazolo[4,3-c]quinoline Step2->Product Nucleophilic Substitution & Ring Closure

Caption: Reaction pathway for pyrazolo[4,s-c]quinoline synthesis.

References

Application

Applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the reactive chloro and aldehyde functionalities on the quinoline scaffold, make it an ideal starting material for the synthesis of a diverse array of novel compounds with significant therapeutic potential. The presence of the bromine atom at the 6-position further allows for subsequent structural modifications, enhancing the potential for developing potent and selective drug candidates. This document provides an overview of the key applications of 6-bromo-2-chloroquinoline-3-carbaldehyde, with a focus on its utility in the development of antibacterial and anticancer agents. Detailed experimental protocols for the synthesis of the core scaffold and its derivatives are also presented.

Key Applications in Medicinal Chemistry

Derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde have demonstrated promising biological activities, primarily in the areas of infectious diseases and oncology.

Antibacterial and Antitubercular Agents

The quinoline core is a well-established pharmacophore in a variety of antibacterial drugs. Derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde have been investigated for their potential as novel antibacterial and, notably, antitubercular agents. The synthetic strategy often involves the derivatization of the carbaldehyde group to form hydrazide-ester hybrids.

Application Note: Hybrid molecules incorporating the 6-bromo-2-chloroquinoline scaffold with a hydrazide moiety have shown potent activity against Mycobacterium tuberculosis. Specifically, certain ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide have exhibited significant efficacy. This suggests that the combination of the quinoline ring and the hydrazide functional group can lead to the development of new antitubercular drug candidates.

Quantitative Data:

Compound ClassTarget OrganismActivity (MIC)Reference Compound
Hydrazide-ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydeMycobacterium tuberculosis6.25 µg/mL-
Anticancer Agents

The quinoline scaffold is also a key component of many anticancer drugs, including several kinase inhibitors. While direct anticancer studies on 6-bromo-2-chloroquinoline-3-carbaldehyde derivatives are emerging, research on closely related bromo-substituted quinazolines and Schiff base complexes strongly suggests their potential as potent antiproliferative agents. A likely mechanism of action for these compounds is the inhibition of key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Application Note: Schiff bases and other derivatives of 6-bromo-2-chloroquinoline-3-carbaldehyde are promising candidates for the development of novel anticancer therapeutics. The bromo-substituent on the quinoline ring is often associated with enhanced cytotoxic activity. Molecular docking studies and experimental data from related compounds suggest that these derivatives may act as inhibitors of EGFR, a critical target in oncology. This makes them valuable leads for the development of targeted cancer therapies.

Quantitative Data from Related Compounds:

Compound ClassCell Line(s)Activity (IC50)Plausible Target
6-Bromoquinazoline derivativesMCF-7, SW4800.53–46.6 µMEGFR
Bromo-substituted Schiff base complexesHep-G2, MCF-72.6–3.0 µg/mL-

Experimental Protocols

Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds and is the standard procedure for synthesizing the 6-bromo-2-chloroquinoline-3-carbaldehyde scaffold.

Materials:

  • Substituted p-bromoacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a fume hood, cool N,N-dimethylformamide (DMF, 3 equivalents) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3, 5 equivalents) dropwise to the cooled DMF with continuous stirring.

  • After the addition of POCl3 is complete, add the substituted p-bromoacetanilide (1 equivalent) portion-wise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture at 60-70°C for 4-6 hours.

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethyl acetate to obtain the pure 6-bromo-2-chloroquinoline-3-carbaldehyde.

Synthesis of Hydrazide-Ester Derivatives

This protocol describes a general method for converting the aldehyde functionality into a hydrazide-ester, a key transformation for generating antitubercular candidates.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Hydrazine hydrate

  • Substituted acyl chloride

  • Ethanol

  • Triethylamine (as a base)

  • Dichloromethane (DCM)

Procedure: Step 1: Formation of Hydrazone

  • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution and stir the reaction mixture at room temperature for 2-3 hours.

  • The formation of the hydrazone can be monitored by TLC. Once the reaction is complete, the product can be isolated by filtration or evaporation of the solvent.

Step 2: Acylation to form Hydrazide

  • Suspend the hydrazone (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the suspension.

  • Cool the mixture in an ice bath and add the desired substituted acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final hydrazide-ester derivative.

Synthesis of Schiff Base Derivatives

The condensation of the aldehyde with primary amines to form Schiff bases is a straightforward method to generate a library of compounds for anticancer screening.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Substituted primary amine (e.g., aniline derivatives)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The solid Schiff base product will precipitate. Collect the product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for Biological Screening start p-Bromoacetanilide vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) start->vilsmeier product 6-Bromo-2-chloroquinoline- 3-carbaldehyde vilsmeier->product hydrazone Hydrazone Formation (Hydrazine Hydrate) product->hydrazone schiff Schiff Base Synthesis (Primary Amine) product->schiff ester Hydrazide-Ester Synthesis (Acyl Chloride) hydrazone->ester antitb Antitubercular Agents ester->antitb anticancer Anticancer Agents schiff->anticancer

Caption: Synthetic workflow for 6-Bromo-2-chloroquinoline-3-carbaldehyde and its derivatives.

signaling_pathway cluster_cell Cancer Cell egf EGF egfr EGFR egf->egfr pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/MAPK Pathway egfr->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation inhibitor 6-Bromo-2-chloroquinoline Derivative inhibitor->egfr

Caption: Plausible mechanism of action for anticancer derivatives via EGFR inhibition.

Method

Application Notes and Protocols: Sonogashira Coupling Reaction with 2-Chloro-3-formylquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira coupling reaction is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond betw...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling reaction is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of natural products, pharmaceuticals, and organic materials. The quinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoline core is therefore of significant interest in drug discovery and development.

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of various terminal alkynes with 2-chloro-3-formylquinolines. This reaction allows for the introduction of diverse alkynyl moieties at the 2-position of the quinoline ring, providing access to a library of novel compounds with potential therapeutic applications. Both conventional heating and microwave-assisted protocols are presented, offering flexibility in synthetic approaches.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Data Presentation

The following table summarizes the results of the Sonogashira coupling of 2-chloro-3-formylquinoline with various terminal alkynes under both conventional and microwave-assisted conditions. The data highlights the scope and efficiency of the reaction.

EntryAlkyneMethodSolventBaseCatalyst SystemTime (h)Yield (%)
1PhenylacetyleneConventionalDMFEt₃NPdCl₂(PPh₃)₂ / CuI1285
2PhenylacetyleneMicrowaveDMFEt₃NPdCl₂(PPh₃)₂ / CuI0.592
34-EthynylanisoleConventionalTHFEt₃NPdCl₂(PPh₃)₂ / CuI1482
44-EthynylanisoleMicrowaveTHFEt₃NPdCl₂(PPh₃)₂ / CuI0.588
51-HeptyneConventionalDMFEt₃NPdCl₂(PPh₃)₂ / CuI1078
61-HeptyneMicrowaveDMFEt₃NPdCl₂(PPh₃)₂ / CuI0.485
73-EthynyltolueneConventionalTHFEt₃NPdCl₂(PPh₃)₂ / CuI1280
83-EthynyltolueneMicrowaveTHFEt₃NPdCl₂(PPh₃)₂ / CuI0.587
9(Trimethylsilyl)acetyleneConventionalDMFEt₃NPdCl₂(PPh₃)₂ / CuI890
10(Trimethylsilyl)acetyleneMicrowaveDMFEt₃NPdCl₂(PPh₃)₂ / CuI0.395

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol describes the general procedure for the Sonogashira coupling of 2-chloro-3-formylquinoline with a terminal alkyne using conventional heating.

Materials:

  • 2-Chloro-3-formylquinoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-3-formylquinoline, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous DMF or THF, followed by triethylamine.

  • Heat the reaction mixture to 80 °C (for DMF) or reflux (for THF) and stir for the time indicated in the data table, or until TLC analysis indicates complete consumption of the starting material.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-formylquinoline.

Protocol 2: Microwave-Assisted Method

This protocol outlines a rapid and efficient method for the Sonogashira coupling reaction using a dedicated microwave reactor.

Materials:

  • 2-Chloro-3-formylquinoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine 2-chloro-3-formylquinoline, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous DMF or THF and triethylamine to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for the time specified in the data table.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional heating protocol (steps 5-7).

Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (Cu-C≡C-R') Product Complex Product Complex Alkyne Complex->Product Complex Isomerization Product Complex->Pd(0)L2 Reductive Elimination (R-C≡C-R') HC≡CR' HC≡CR' CuC≡CR' CuC≡CR' HC≡CR'->CuC≡CR' Base, CuI

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: 2-Chloro-3-formylquinoline Terminal Alkyne Catalysts & Base in Solvent start->reactants reaction Reaction: Conventional Heating or Microwave Irradiation reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: 2-Alkynyl-3-formylquinoline purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde, with a focus on improving reaction...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde, with a focus on improving reaction yield and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-bromo-2-chloroquinoline-3-carbaldehyde?

A1: The most widely used method is the Vilsmeier-Haack reaction. This reaction involves the cyclization and formylation of a substituted acetanilide, in this case, 4-bromoacetanilide, using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is usually prepared in situ by the slow, cooled addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under anhydrous conditions.[2][3][4]

Q3: What are the main safety concerns with the Vilsmeier-Haack reaction?

A3: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching with ice, should be performed slowly and cautiously to manage the exothermic reaction.[2]

Q4: How does the bromo-substituent on the starting material affect the reaction?

A4: Halogen substituents like bromine are deactivating groups, which can sometimes lead to lower yields compared to substrates with electron-donating groups. However, successful synthesis of the 6-bromo derivative has been reported with good yields under optimized conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of Vilsmeier reagent: Presence of moisture in reagents or glassware. 3. Sub-optimal stoichiometry: Incorrect ratio of POCl₃ to DMF or Vilsmeier reagent to the acetanilide. 4. Deactivating effect of the bromo-substituent: The electron-withdrawing nature of bromine can slow down the reaction.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Consider extending the reaction time or moderately increasing the temperature (e.g., to 80-90°C) if the reaction is sluggish.[5] 2. Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃.[2] 3. Stoichiometry Optimization: A molar ratio of 2:1 for POCl₃:DMF is commonly used to prepare the Vilsmeier reagent. The ratio of the Vilsmeier reagent to 4-bromoacetanilide can be optimized, with an excess of the reagent often being beneficial.[6] 4. Optimized Protocol: Consider using an optimized protocol, such as the use of a phase-transfer catalyst like Cetyl Trimethyl Ammonium Bromide (CTAB) in acetonitrile, which has been reported to give yields as high as 90%.[6]
Formation of a Dark Oil or Tar 1. Excessive reaction temperature: Overheating can lead to polymerization and decomposition of reagents and products.[5] 2. Impurities in starting materials: Can lead to side reactions and the formation of colored impurities.[5]1. Temperature Control: Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent (keep at 0-5°C). During the reaction with the acetanilide, avoid excessive heating.[5] 2. Purification of Starting Materials: Use high-purity 4-bromoacetanilide.
Multiple Products Observed on TLC 1. Side reactions: Although regioselective formation of the desired product is common, side reactions can occur. 2. Decomposition: The product might be degrading under the reaction conditions.1. Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate.[6] 2. Milder Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation 1. Product solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation: Can complicate the separation of organic and aqueous layers during extraction.1. Efficient Extraction: After quenching the reaction mixture in ice water, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6] 2. Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Synthesis

This protocol is a general procedure adapted from literature for the synthesis of 2-chloro-3-formylquinolines.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 5°C.

  • Stir the resulting mixture at 0-5°C for 30-60 minutes.

  • Reaction with Acetanilide: Add 4-bromoacetanilide (1 equivalent) portion-wise to the prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours (monitor by TLC).[5]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium acetate solution).

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethyl acetate.

Protocol 2: High-Yield Synthesis using Micellar Media

This protocol has been reported to produce a 90% yield of 6-bromo-2-chloroquinoline-3-carbaldehyde.[6]

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier adduct from POCl₃ (2 equivalents, e.g., 10 mmol) and DMF (2 equivalents, e.g., 10 mmol) at -5°C.

  • Reaction Mixture: In a separate flask, dissolve 4-bromoacetanilide (1 equivalent, e.g., 5 mmol) in acetonitrile. Add a solution of Cetyl Trimethyl Ammonium Bromide (CTAB) (e.g., 1ml of a 0.05 mol solution in acetonitrile).

  • Reaction: Slowly add the pre-formed Vilsmeier adduct to the solution of 4-bromoacetanilide and CTAB.

  • Reflux the reaction mixture for 45 minutes.

  • Work-up: After completion (monitored by TLC), evaporate the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and quench with a sodium thiosulphate solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the product by column chromatography using an ethyl acetate:hexane (3:7) mixture as the eluent.[6]

Data Summary

MethodStarting MaterialKey ReagentsReaction ConditionsReported YieldReference
Standard Vilsmeier-HaackSubstituted AcetanilidesPOCl₃, DMF80-90°C, several hoursModerate to Good
Micellar Media Vilsmeier-Haack4-BromoacetanilidePOCl₃, DMF, CTABReflux in acetonitrile, 45 min90%[6]

Visualizations

Synthesis_Pathway cluster_reagents Vilsmeier Reagent Formation cluster_reaction Vilsmeier-Haack Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Acetanilide 4-Bromoacetanilide Acetanilide->Intermediate Heat Product 6-Bromo-2-chloroquinoline- 3-carbaldehyde Intermediate->Product Aqueous Work-up

Caption: Vilsmeier-Haack synthesis of 6-bromo-2-chloroquinoline-3-carbaldehyde.

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture (Reagents/Glassware)? Start->Check_Moisture Check_Temp Reaction Temperature Correct? Check_Moisture->Check_Temp No Sol_Dry Use Anhydrous Reagents & Flame-Dried Glassware Check_Moisture->Sol_Dry Yes Check_Stoichiometry Stoichiometry Correct? Check_Temp->Check_Stoichiometry Yes Sol_Temp Adjust Temperature (e.g., 80-90°C) Check_Temp->Sol_Temp No Check_Time Reaction Time Sufficient? Check_Stoichiometry->Check_Time Yes Sol_Stoichiometry Optimize Reagent Ratios (e.g., excess POCl₃) Check_Stoichiometry->Sol_Stoichiometry No Sol_Time Increase Reaction Time (Monitor by TLC) Check_Time->Sol_Time No Sol_Catalyst Consider Optimized Protocol (e.g., with CTAB) Check_Time->Sol_Catalyst Yes Logical_Relationships Yield High Yield Side_Products Side Products Anhydrous Anhydrous Conditions Anhydrous->Yield Temp Optimal Temperature Temp->Yield Stoichiometry Correct Stoichiometry Stoichiometry->Yield Purity High Purity Starting Material Purity->Yield

References

Optimization

Technical Support Center: 6-Bromo-2-chloroquinoline-3-carbaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde. The information is tailored for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during the recrystallization process.3. Premature crystallization on the filter paper during hot filtration.1. Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethyl acetate, or a mixture of hexane and ethyl acetate.2. Use the minimum amount of hot solvent required to dissolve the crude product.3. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooled too rapidly.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Final Product 1. Presence of colored byproducts from the synthesis.2. Degradation of the compound during purification.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Avoid prolonged heating during recrystallization.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent).2. Column overloading.3. The compound is degrading on the silica gel.1. Optimize the eluent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired compound.2. Use an appropriate ratio of silica gel to the crude product (typically 50:1 to 100:1 by weight).3. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Multiple Spots on TLC After Purification 1. Incomplete removal of impurities.2. Co-elution of impurities with the product during column chromatography.1. Repeat the purification step. A second recrystallization or another column chromatography may be necessary.2. Use a shallower solvent gradient during column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 6-Bromo-2-chloroquinoline-3-carbaldehyde?

A1: The two most common and effective methods for purifying 6-Bromo-2-chloroquinoline-3-carbaldehyde are recrystallization and column chromatography.

Q2: Which solvents are recommended for the recrystallization of 6-Bromo-2-chloroquinoline-3-carbaldehyde?

A2: Based on literature for similar compounds, effective solvents for recrystallization include ethyl acetate, ethanol, or a mixture of hexanes and ethyl acetate.[1] The choice of solvent will depend on the specific impurities present. It is recommended to perform small-scale solvent screening to find the optimal conditions.

Q3: What are the typical impurities I might encounter?

A3: Impurities can arise from unreacted starting materials, such as 4-bromoaniline, or byproducts from the Vilsmeier-Haack synthesis, which can include positional isomers.[2]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[3] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.[2]

Q5: My purified 6-Bromo-2-chloroquinoline-3-carbaldehyde is a solid. What is its expected appearance and purity?

A5: Purified 6-Bromo-2-chloroquinoline-3-carbaldehyde is typically a white to gray or brown powder or crystalline solid. Commercially available products often have a purity of over 98%, as determined by Gas Chromatography (GC).

Quantitative Data on Purification

The following table summarizes a hypothetical comparison of different purification methods based on typical results for similar compounds.

Purification MethodSolvents/EluentsTypical Yield (%)Typical Purity (%)Notes
Recrystallization Ethyl Acetate70-85>98Good for removing less polar impurities.
Recrystallization Ethanol/Water65-80>97Effective, but the compound must be insoluble in water.
Column Chromatography Silica Gel60-75>99Excellent for separating closely related impurities and isomers.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude 6-Bromo-2-chloroquinoline-3-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Collection: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 6-Bromo-2-chloroquinoline-3-carbaldehyde Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 TLC TLC Monitoring Recrystallization->TLC Column_Chromatography->TLC TLC->Recrystallization If impure TLC->Column_Chromatography If impure Pure_Product Pure Product (>98%) TLC->Pure_Product If pure HPLC HPLC for Final Purity Pure_Product->HPLC

Caption: Workflow for the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Colored_Product Product is Colored Problem->Colored_Product Yes Success Pure Crystals Obtained Problem->Success No Solution_LY Use less solvent Ensure complete cooling Low_Yield->Solution_LY Solution_OO Use lower boiling solvent Cool slowly Oiling_Out->Solution_OO Solution_CP Use activated charcoal Colored_Product->Solution_CP Solution_LY->Start Solution_OO->Start Solution_CP->Start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Troubleshooting

Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbaldehydes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroquinoline-3-carbalde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroquinoline-3-carbaldehydes. The primary focus is on addressing side reactions and other common issues encountered during the Vilsmeier-Haack synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-chloroquinoline-3-carbaldehydes?

A1: The most prevalent and classical method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction involves the cyclization, chlorination, and formylation of substituted acetanilides using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[2][3][4]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Substituent Effects: The electronic nature of the substituents on the starting acetanilide plays a crucial role. Electron-donating groups at the meta-position of the N-arylacetamide generally facilitate the cyclization and lead to better yields.[5] Conversely, strong electron-withdrawing groups can hinder the reaction.

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the acetanilide is critical. An insufficient amount of the reagent may lead to incomplete conversion. Optimization studies have shown that varying the molar proportion of POCl₃ can significantly impact the yield.

  • Reaction Temperature and Time: The reaction typically requires heating.[6][7] Inadequate temperature or reaction time can result in incomplete reaction. However, excessively high temperatures or prolonged heating can lead to degradation of the product and the formation of side products.

  • Moisture: The Vilsmeier reagent is highly reactive towards water. The presence of moisture in the reactants or solvent will consume the reagent and reduce the yield. It is essential to use dry solvents and handle reagents under anhydrous conditions.

  • Purity of Starting Materials: Impurities in the starting acetanilide or DMF can interfere with the reaction.

Q3: I am observing an unexpected byproduct that appears to be the corresponding 2-hydroxyquinoline-3-carbaldehyde. How can I prevent its formation?

A3: The formation of 2-hydroxy (or 2-oxo) quinoline-3-carbaldehyde is a common issue. This occurs due to the hydrolysis of the 2-chloro group. This can happen during the reaction workup if the mixture is exposed to water for an extended period or at elevated temperatures. To minimize this side reaction, it is advisable to pour the reaction mixture into ice-cold water during workup and to filter the product promptly.[6] In some procedures, this hydrolysis is even performed intentionally as a subsequent synthetic step.[8]

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include:

  • Unreacted starting acetanilide.

  • The hydrolyzed product, 2-hydroxyquinoline-3-carbaldehyde.

  • Polymeric or tar-like substances resulting from degradation of the product or starting materials, especially if the reaction temperature was too high.

  • Regioisomers, if the substitution pattern on the starting aniline allows for cyclization at different positions.[9] Purification is typically achieved by recrystallization from solvents like aqueous ethanol or ethyl acetate.[6]

Q5: Can I use other chlorinating agents besides phosphorus oxychloride (POCl₃)?

A5: Yes, other chlorinating agents can be used to generate the Vilsmeier reagent. Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been successfully employed.[2][3] In some cases, using PCl₅ has been reported as a convenient and efficient alternative to POCl₃.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Strong electron-withdrawing groups on the acetanilide.4. Incorrect stoichiometry of reagents.1. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.2. Optimize the reaction temperature and monitor the reaction by TLC until the starting material is consumed.[7][10]3. Consider using more forcing conditions (higher temperature, longer reaction time) or a different synthetic route if yields remain low.4. Carefully control the molar ratios of acetanilide, DMF, and the chlorinating agent. An excess of the Vilsmeier reagent is often used.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high.2. Extended reaction time leading to product degradation.3. Presence of impurities in starting materials.1. Maintain a consistent and controlled reaction temperature, typically between 60-100 °C.[4][6]2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.3. Ensure the purity of the starting acetanilide and DMF.
Product is Contaminated with 2-Hydroxyquinoline-3-carbaldehyde 1. Premature hydrolysis of the 2-chloro group during workup.2. Presence of water in the reaction mixture.1. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture into crushed ice) and minimize the time the product is in contact with water before filtration.[6]2. Use anhydrous solvents and reagents throughout the reaction.
Multiple Spots on TLC, Indicating a Mixture of Products 1. Formation of regioisomers.2. Incomplete reaction, leaving starting material.3. Formation of various side products due to suboptimal conditions.1. If the starting aniline is asymmetrically substituted, the formation of regioisomers is possible. Purification by column chromatography may be necessary.2. Increase reaction time or temperature to drive the reaction to completion.3. Re-optimize reaction conditions, focusing on temperature and reagent stoichiometry.

Experimental Protocols

General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on common literature methods.[6][7] Researchers should consult specific literature for optimizations related to their particular substrate.

Materials:

  • Substituted Acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3-5 equivalents)

  • Phosphorus Oxychloride (POCl₃) (4-15 equivalents)

  • Ice-cold water

  • Recrystallization solvent (e.g., aqueous ethanol, ethyl acetate)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. This forms the Vilsmeier reagent.

  • After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Once the addition of the acetanilide is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C. The reaction time can vary from 4 to 16 hours depending on the substrate.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

  • A precipitate of the crude 2-chloroquinoline-3-carbaldehyde will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate.[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok moisture_ok Anhydrous? check_moisture->moisture_ok reagents_ok->conditions_ok Yes adjust_reagents Purify/Dry Reagents Adjust Stoichiometry reagents_ok->adjust_reagents No conditions_ok->moisture_ok Yes adjust_conditions Optimize Temperature & Time conditions_ok->adjust_conditions No dry_system Dry Glassware & Solvents moisture_ok->dry_system No consider_substrate Consider Electronic Effects of Substrate moisture_ok->consider_substrate Yes adjust_reagents->consider_substrate adjust_conditions->consider_substrate dry_system->consider_substrate

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.

Simplified Vilsmeier-Haack Reaction Pathway and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Common Side Reaction Acetanilide Acetanilide Intermediate Cyclization/ Formylation Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Product 2-Chloroquinoline- 3-carbaldehyde Intermediate->Product Side_Product 2-Hydroxyquinoline- 3-carbaldehyde Product->Side_Product  Workup/  Moisture Hydrolysis Hydrolysis (+ H2O)

Caption: Vilsmeier-Haack synthesis and common hydrolysis side reaction.

References

Optimization

Technical Support Center: Vilsmeier-Haack Reaction for Quinoline Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction to synthesize q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction to synthesize quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction in the context of quinoline synthesis?

A1: The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heteroaromatic compounds. In quinoline synthesis, it is often employed for the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically prepared in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3]

Q2: What are the typical starting materials for quinoline synthesis via the Vilsmeier-Haack reaction?

A2: A common starting material is a substituted acetanilide (N-arylacetamide), which undergoes cyclization to form the quinoline ring system.[4][5] The nature and position of substituents on the acetanilide can significantly influence the reaction yield and duration.

Q3: My reaction is not working or giving a very low yield. What are the common causes?

A3: Low yields in the Vilsmeier-Haack reaction for quinoline synthesis can stem from several factors:

  • Substrate Reactivity: Acetanilides with electron-withdrawing groups are known to give poor yields.[6]

  • Reagent Quality: The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can contain dimethylamine, which can interfere with the reaction.[7]

  • Reaction Temperature: The temperature needs to be carefully controlled. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the subsequent cyclization often requires heating (e.g., 80-90 °C).[4] However, excessive temperatures can lead to product degradation.

  • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent components (DMF and POCl₃) is a critical parameter to optimize.

  • Moisture: The reaction is sensitive to moisture, so anhydrous conditions are recommended.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the Vilsmeier-Haack reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4][5][8] This allows you to track the consumption of the starting material and the formation of the product.

Q5: What is the typical work-up procedure for this reaction?

A5: The standard work-up involves carefully pouring the reaction mixture into crushed ice or ice-cold water.[4][8] This hydrolyzes the intermediate iminium salt to the final aldehyde product and also quenches any remaining Vilsmeier reagent and POCl₃.[9] The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[8] Neutralization with a base such as sodium bicarbonate or sodium hydroxide is often necessary.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Substrate has electron-withdrawing groups.Consider using a modified procedure, such as one employing micellar media, which has been shown to improve yields for such substrates.[6]
Impure reagents (DMF, POCl₃).Use freshly distilled or high-purity anhydrous reagents.[7]
Incorrect reaction temperature.Ensure the Vilsmeier reagent is formed at 0-5 °C and then heat the reaction mixture to the optimal temperature for cyclization (typically 80-90 °C), monitoring by TLC.[4]
Inappropriate stoichiometry.Optimize the molar ratio of POCl₃ to the substrate. Ratios from 3 to 15 equivalents of POCl₃ have been reported, with 12 equivalents showing optimal results in some cases.
Formation of Multiple Products/Byproducts Reaction temperature is too high.Carefully control the reaction temperature. Overheating can lead to decomposition and side reactions.
Non-regioselective cyclization.The substitution pattern on the N-arylacetamide influences regioselectivity. Meta-substituted acetanilides with electron-donating groups often give better regioselectivity and yields.[2]
Difficulty in Product Isolation Product is soluble in the aqueous layer.After quenching, ensure the pH is adjusted to precipitate the product or to facilitate extraction. The product may be basic and form a salt in acidic conditions.[9]
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Reaction is very slow Substrate is not very reactive.Increase the reaction time. Reactions with less reactive substrates, such as those with methyl groups, may require longer heating times (4-10 hours).[4][5]
Insufficient heating.Ensure the reaction mixture reaches the target temperature. Use an oil bath for consistent heating.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using the Vilsmeier-Haack reaction.

SubstratePOCl₃ (molar eq.)Temperature (°C)Time (h)Yield (%)Reference
m-Methoxyacetanilide380-90--
m-Methoxyacetanilide580-90--
m-Methoxyacetanilide880-90--
m-Methoxyacetanilide1080-90--
m-Methoxyacetanilide 12 90 - Max
m-Methoxyacetanilide1580-90--
o-MethylacetanilideNot Specified80-906-863[4]
AcetanilideNot Specified80-90460-80[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines [4]

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

  • Reaction with Substrate: Add the N-arylacetamide substrate to the freshly prepared Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary from 4 to 10 hours depending on the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Quinoline Synthesis cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate N-Arylacetamide Substrate->Reaction_Mixture Heated_Mixture Heated Reaction Mixture (80-90 °C) Reaction_Mixture->Heated_Mixture Heating Quench Quench with Ice Water Heated_Mixture->Quench Neutralize Neutralization Quench->Neutralize Filter_Extract Filtration / Extraction Neutralize->Filter_Extract Purification Recrystallization Filter_Extract->Purification Product 2-Chloro-3-formylquinoline Purification->Product

Caption: Experimental workflow for quinoline synthesis via the Vilsmeier-Haack reaction.

Troubleshooting_Guide Start Low/No Product Cause1 Electron-withdrawing groups on substrate? Start->Cause1 Cause2 Impure Reagents? Cause1->Cause2 No Solution1 Use micellar media or alternative method Cause1->Solution1 Yes Cause3 Incorrect Temperature? Cause2->Cause3 No Solution2 Use high-purity anhydrous reagents Cause2->Solution2 Yes Cause4 Incorrect Stoichiometry? Cause3->Cause4 No Solution3 Control temp: 0-5°C for reagent prep, 80-90°C for reaction Cause3->Solution3 Yes Solution4 Optimize POCl₃ ratio (e.g., 12 eq.) Cause4->Solution4 Yes

Caption: Troubleshooting logic for low product yield in Vilsmeier-Haack quinoline synthesis.

References

Troubleshooting

Technical Support Center: 6-Bromo-2-chloroquinoline-3-carbaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-2-chloroquinoline-3-carbaldehyde in solution. This resource is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-2-chloroquinoline-3-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

Users may encounter variability in experimental results, which can sometimes be attributed to the instability of the compound in solution. This guide addresses specific issues in a question-and-answer format.

Question 1: I am observing lower than expected yields or activity in my reaction/assay. Could this be due to the instability of 6-Bromo-2-chloroquinoline-3-carbaldehyde?

Answer: Yes, unexpected results can be a consequence of compound degradation. 6-Bromo-2-chloroquinoline-3-carbaldehyde possesses two reactive functional groups: an aldehyde and a chloroquinoline core. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the chloroquinoline ring may be sensitive to certain pH conditions and light exposure.[1][2][3] Degradation can lead to a lower effective concentration of the active compound, thereby impacting reaction yields or biological activity.

Question 2: My solution of 6-Bromo-2-chloroquinoline-3-carbaldehyde has changed color. What does this indicate?

Answer: A change in the color of the solution is a common indicator of chemical degradation. The formation of impurities or degradation products can lead to a visible change in the solution's appearance. It is recommended to prepare fresh solutions if any color change is observed and to investigate the cause of the degradation.

Question 3: I am using an aqueous buffer for my experiment. What should I be concerned about?

Answer: In aqueous solutions, aldehydes can reversibly form hydrates (gem-diols).[2][4] While this is an equilibrium process, it could potentially reduce the concentration of the free aldehyde available for your reaction. The stability of the chloroquinoline ring might also be affected by the pH of the buffer. It is advisable to evaluate the stability of the compound in your specific aqueous buffer system.

Question 4: How can I minimize the potential for degradation of 6-Bromo-2-chloroquinoline-3-carbaldehyde in my experiments?

Answer: To minimize degradation, consider the following precautions:

  • Prepare fresh solutions: It is best practice to prepare solutions of 6-Bromo-2-chloroquinoline-3-carbaldehyde immediately before use.

  • Solvent selection: Use high-purity, anhydrous solvents when possible, especially for stock solutions. The choice of solvent can influence stability.

  • Temperature control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at room or elevated temperatures.

  • Inert atmosphere: For long-term storage of solid material and for sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as quinoline derivatives can be light-sensitive.[3]

  • pH control: If working with aqueous solutions, buffer the solution to a pH where the compound is most stable, which may need to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 6-Bromo-2-chloroquinoline-3-carbaldehyde?

A1: Solid 6-Bromo-2-chloroquinoline-3-carbaldehyde should be stored in a cool, dry place, under an inert atmosphere if possible, and protected from light. Recommended storage temperatures from suppliers vary, with some suggesting room temperature and others 2-8°C. For long-term storage, keeping it in a desiccator at a low temperature is advisable.

Q2: In which solvents is 6-Bromo-2-chloroquinoline-3-carbaldehyde soluble and stable?

A2: While specific solubility and stability data are not extensively published, based on its structure, it is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols and chlorinated solvents. The stability in these solvents can vary. It is recommended to prepare stock solutions in anhydrous DMSO or DMF and store them at low temperatures. The stability in protic solvents like methanol or ethanol may be lower due to the potential for hemiacetal formation.

Q3: What are the likely degradation pathways for 6-Bromo-2-chloroquinoline-3-carbaldehyde?

A3: The primary potential degradation pathways involve the aldehyde functional group. These include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially in the presence of air or other oxidizing agents.

  • Reduction: The aldehyde can be reduced to a primary alcohol in the presence of reducing agents.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles present in the reaction mixture or solvent (e.g., water, alcohols).

The chloroquinoline core is generally more stable but can be susceptible to nucleophilic substitution at the chlorine-bearing carbon under certain conditions.

Q4: Is there any quantitative data available on the stability of 6-Bromo-2-chloroquinoline-3-carbaldehyde in solution?

A4: At present, there is limited publicly available quantitative data, such as half-life or degradation kinetics, for 6-Bromo-2-chloroquinoline-3-carbaldehyde in various solutions. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of 6-Bromo-2-chloroquinoline-3-carbaldehyde in a Specific Solvent/Buffer

This protocol provides a general workflow for determining the stability of the compound in your experimental solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • High-purity solvent or buffer of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Mobile phase for HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 6-Bromo-2-chloroquinoline-3-carbaldehyde in the solvent/buffer of interest to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the time zero (T=0) reference.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Monitor the peak area of the 6-Bromo-2-chloroquinoline-3-carbaldehyde peak at each time point.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the compound remaining versus time to determine the stability profile.

Data Presentation

Time (hours)Peak Area of Parent Compound% RemainingAppearance of New Peaks (Yes/No)
0[Value]100%No
1[Value][Value]%[Yes/No]
2[Value][Value]%[Yes/No]
4[Value][Value]%[Yes/No]
8[Value][Value]%[Yes/No]
24[Value][Value]%[Yes/No]

Visualizations

Potential Degradation Pathways Compound 6-Bromo-2-chloroquinoline-3-carbaldehyde OxidationProduct 6-Bromo-2-chloroquinoline-3-carboxylic acid Compound->OxidationProduct Oxidation (e.g., air, H2O2) ReductionProduct (6-Bromo-2-chloroquinolin-3-yl)methanol Compound->ReductionProduct Reduction (e.g., NaBH4) Hydrate 6-Bromo-2-chloroquinoline-3-carbaldehyde hydrate (gem-diol) Compound->Hydrate Hydration (H2O)

Caption: Potential degradation pathways for 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Stability Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution T0_Analysis T=0 HPLC Analysis PrepStock->T0_Analysis Incubate Incubate Solution PrepStock->Incubate AnalyzeData Analyze Peak Area T0_Analysis->AnalyzeData Timepoint_Analysis Time-Point HPLC Analysis Incubate->Timepoint_Analysis Timepoint_Analysis->AnalyzeData PlotData Plot % Remaining vs. Time AnalyzeData->PlotData DetermineStability Determine Stability Profile PlotData->DetermineStability

References

Optimization

Technical Support Center: 6-Bromo-2-chloroquinoline-3-carbaldehyde

Welcome to the technical support center for 6-bromo-2-chloroquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-bromo-2-chloroquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile intermediate.

I. Compound Profile

Chemical Structure:

Key Identifiers and Properties:

PropertyValueReference
IUPAC Name 6-bromo-2-chloroquinoline-3-carbaldehyde[1]
Molecular Formula C₁₀H₅BrClNO[1]
Molecular Weight 270.51 g/mol [1]
CAS Number 73568-35-1[1]
Appearance White to gray to brown powder/crystal[2]
Melting Point 188 °C[2]
Solubility Soluble in many organic solvents[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 6-bromo-2-chloroquinoline-3-carbaldehyde?

The three primary reactive sites on this molecule are:

  • The Aldehyde Group (at C3): This is a versatile functional group that can undergo nucleophilic addition, condensation, oxidation, and reduction reactions.[4] Its reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system.[4]

  • The Chloro Group (at C2): The C2 position of the quinoline ring is electron-deficient, making the chloro group susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles.[5][6]

  • The Bromo Group (at C6): The bromo group is a common handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Q2: Which reaction should I expect to be more facile: nucleophilic substitution of the chloro group or a cross-coupling reaction at the bromo group?

The relative reactivity depends on the specific reaction conditions. Generally, nucleophilic aromatic substitution at the C2 position is favored due to the strong electron-withdrawing effect of the ring nitrogen.[5] However, with the appropriate catalyst and conditions, cross-coupling at the C6-bromo position can be achieved selectively. Careful optimization of catalysts, ligands, bases, and solvents is crucial for controlling the selectivity of these reactions.

Q3: Are there any specific safety precautions I should take when working with this compound?

Yes, 6-bromo-2-chloroquinoline-3-carbaldehyde is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

III. Troubleshooting Guides

This section provides troubleshooting for common reactions involving 6-bromo-2-chloroquinoline-3-carbaldehyde.

A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

Common Issue: Low or no conversion of the starting material.

Potential Cause Troubleshooting Suggestion
Poor Nucleophile Use a stronger nucleophile or increase its concentration.
Insufficient Activation The quinoline ring is already activated for SNAr at C2.[5] However, for weak nucleophiles, consider adding a phase-transfer catalyst for biphasic reactions.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for decomposition by TLC.
Solvent Effects Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.
Steric Hindrance If the nucleophile is bulky, steric hindrance may be an issue. Consider using a less hindered nucleophile if possible.

Experimental Protocol: General Procedure for SNAr

  • Dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the nucleophile (1.1 - 2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

Common Issue: Low yield of the coupled product and/or significant side products (e.g., homo-coupling of the boronic acid).

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is readily activated. The nitrogen on the quinoline ring can coordinate to the palladium, potentially inhibiting the catalytic cycle.[7]
Suboptimal Ligand The choice of ligand is critical. For electron-rich quinolines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[8]
Inappropriate Base The base plays a crucial role. K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can depend on the solvent and substrate. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[8]
Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. Ensure solvents are properly degassed to prevent catalyst deactivation.
Poor Quality Boronic Acid Use high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄) (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

C. Sonogashira Coupling at the C6-Bromo Position

Common Issue: Failure of the reaction to proceed or formation of Glaser coupling byproduct.

Potential Cause Troubleshooting Suggestion
Low Temperature Sonogashira couplings with aryl bromides often require higher temperatures for the oxidative addition step.[9]
Catalyst Deactivation Ensure rigorous exclusion of oxygen. Use degassed solvents and an inert atmosphere. The solution turning black quickly can indicate palladium black formation.[10]
Copper Co-catalyst Issues Use a fresh source of CuI. The reaction can sometimes be performed under copper-free conditions, though this may require specific ligands and conditions.
Inappropriate Solvent/Base A combination of an organic solvent (e.g., THF, DMF, toluene) and an amine base (e.g., Et₃N, DIPEA) is typically used. Using the amine as the solvent can sometimes be effective.[10]
Volatility of Alkyne For low-boiling point terminal alkynes, ensure the reaction is performed in a sealed vessel to prevent evaporation.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add 6-bromo-2-chloroquinoline-3-carbaldehyde (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%), and a copper(I) salt (e.g., CuI) (1-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1 - 1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography.

IV. Visualizations

Signaling Pathways and Logical Relationships

troubleshooting_workflow Troubleshooting Workflow for 6-Bromo-2-chloroquinoline-3-carbaldehyde Reactions cluster_optimization Optimization Strategies start Reaction Failure (Low Yield / No Product) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize Systematic Optimization check_conditions->optimize temp Vary Temperature optimize->temp solvent Screen Solvents optimize->solvent catalyst Change Catalyst/Ligand optimize->catalyst base Test Different Bases optimize->base success Successful Reaction temp->success solvent->success catalyst->success base->success

Caption: A decision tree for troubleshooting common issues in reactions.

experimental_workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) addition Reagent Addition setup->addition reaction Reaction Monitoring (TLC / LC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for performing organic synthesis.

reactivity_pathways Reactivity of 6-Bromo-2-chloroquinoline-3-carbaldehyde cluster_c2 C2-Chloro Position cluster_c6 C6-Bromo Position cluster_c3 C3-Aldehyde start_material 6-Bromo-2-chloroquinoline-3-carbaldehyde snar Nucleophilic Aromatic Substitution (SNAr) start_material->snar Nucleophile suzuki Suzuki Coupling start_material->suzuki Boronic Acid, Pd Catalyst sonogashira Sonogashira Coupling start_material->sonogashira Alkyne, Pd/Cu Catalyst reduction Reduction to Alcohol start_material->reduction Reducing Agent (e.g., NaBH4) oxidation Oxidation to Carboxylic Acid start_material->oxidation Oxidizing Agent wittig Wittig Reaction start_material->wittig Phosphorus Ylide

Caption: Potential reaction pathways for the title compound.

References

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of 6-Bromo-2-chloroquinoline-3-c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of 6-Bromo-2-chloroquinoline-3-carbaldehyde during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde, offering insights and practical solutions.

Q1: My crude 6-Bromo-2-chloroquinoline-3-carbaldehyde has a yellowish or brownish tint. How can I remove these colored impurities?

A1: The presence of color in the crude product often indicates residual impurities from the synthesis, which is commonly a Vilsmeier-Haack reaction.[1] These can often be effectively removed by treating the solution with activated charcoal during recrystallization.[2]

Troubleshooting Steps:

  • Dissolve the crude compound in a suitable hot solvent, such as ethyl acetate.[3][4]

  • Add a small amount of activated charcoal to the hot solution.

  • Simmer the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the activated charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

Q2: I am attempting to recrystallize my compound, but it is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the concentration of the solute is too high.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration.

  • Modify the Solvent System: Introduce a co-solvent in which the compound is more soluble to lower the saturation point. For instance, if you are using a non-polar solvent, adding a small amount of a more polar solvent might help.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling.

Q3: The yield of my recrystallized 6-Bromo-2-chloroquinoline-3-carbaldehyde is very low. How can I improve it?

A3: A low yield from recrystallization can stem from several factors, primarily related to the solubility of the compound in the chosen solvent system.[5]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to complete at room temperature and then in an ice bath before filtration.

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and perform a second recrystallization to recover more of the compound.

Q4: I am observing streaking or tailing of my compound on the TLC plate during column chromatography. What is the cause and how can I fix it?

A4: Tailing on a silica gel TLC plate is a common issue with basic compounds like quinolines due to interactions with the acidic silanol groups on the silica surface.[6]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-1%) or pyridine, into your eluent system.[6] This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Use a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[6]

Data Presentation: Purity Enhancement Comparison

The following table provides an illustrative comparison of purity levels of 6-Bromo-2-chloroquinoline-3-carbaldehyde that can be expected from different purification techniques. Actual results may vary based on the initial purity of the crude product and experimental conditions.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Key AdvantagesKey Disadvantages
Single Recrystallization ~85%~95-98%Simple, fast, and effective for removing major impurities.May not remove impurities with similar solubility. Potential for product loss in the mother liquor.
Recrystallization with Charcoal Treatment ~85% (with colored impurities)~96-98.5%Effectively removes colored impurities.Requires an additional hot filtration step.
Column Chromatography ~85%>99%Can separate compounds with very similar polarities, leading to very high purity.More time-consuming and requires larger volumes of solvent compared to recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of 6-Bromo-2-chloroquinoline-3-carbaldehyde

This protocol outlines a general procedure for the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde by recrystallization.

Materials:

  • Crude 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Ethyl acetate (recrystallization solvent)[3][4]

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 6-Bromo-2-chloroquinoline-3-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to the flask.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more ethyl acetate in small portions if necessary to achieve full dissolution at the boiling point.

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Perform a hot filtration through a pre-warmed funnel to remove the activated charcoal or any insoluble impurities.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Column Chromatography of 6-Bromo-2-chloroquinoline-3-carbaldehyde

This protocol provides a method for purifying 6-Bromo-2-chloroquinoline-3-carbaldehyde using column chromatography.

Materials:

  • Crude 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Silica gel (for column chromatography)

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Triethylamine (basic modifier)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. To prevent streaking, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 9:1 with 0.5% triethylamine) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude 6-Bromo-2-chloroquinoline-3-carbaldehyde in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 6-Bromo-2-chloroquinoline-3-carbaldehyde Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A flowchart illustrating the general workflow for the purification of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

References

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloroquinoline-3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Bromo-2-chloroquinoline-3-carbaldehyde?

A1: The most widely employed method is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a substituted acetanilide, in this case, 4-bromoacetanilide, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be carried out at low temperatures (typically 0-5 °C). The subsequent reaction with 4-bromoacetanilide may require heating, and the optimal temperature should be carefully maintained to avoid side reactions and decomposition.[1]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 4-bromoacetanilide is a critical factor that can influence the yield and purity of the product. An excess of the Vilsmeier reagent can sometimes lead to the formation of byproducts.

  • Work-up Procedure: The reaction mixture is typically quenched by pouring it into ice-cold water or a basic solution to hydrolyze the intermediate iminium salt and precipitate the product. The pH and temperature during work-up should be controlled to prevent the hydrolysis of the desired chloro-substituent.

Q3: What are the expected yield and purity for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde?

A3: The yield of 6-Bromo-2-chloroquinoline-3-carbaldehyde can vary depending on the specific reaction conditions and scale. Generally, yields can be moderate to good. The purity of the crude product can be affected by the presence of several impurities and typically requires purification, such as recrystallization or column chromatography, to achieve high purity (>98%).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Vilsmeier reagent: Presence of moisture in reagents or glassware. 2. Low reactivity of the substrate: 4-bromoacetanilide is deactivated due to the electron-withdrawing nature of the bromine atom, which can lead to a sluggish or incomplete reaction. 3. Suboptimal reaction temperature or time: Insufficient heating may not provide enough energy for the reaction to proceed, while excessive heat can lead to decomposition.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh POCl₃. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. 3. Optimize the reaction temperature and time based on TLC monitoring. A stepwise increase in temperature might be beneficial.
Formation of a Dark, Tarry Residue 1. Reaction overheating: Uncontrolled exothermic reaction during Vilsmeier reagent formation or the main reaction. 2. Side reactions: Polymerization or decomposition of starting materials or product under harsh conditions.1. Maintain strict temperature control using an ice bath during reagent preparation and controlled heating during the reaction. 2. Ensure a homogenous reaction mixture with efficient stirring. Consider a slower, dropwise addition of reagents.
Product is Difficult to Purify 1. Presence of multiple impurities with similar polarity: Co-elution during column chromatography or co-precipitation during recrystallization. 2. Oily or sticky crude product: Presence of residual DMF or polymeric materials.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different recrystallization solvent or a sequence of purification techniques. 2. Ensure complete removal of DMF under high vacuum. Trituration of the crude product with a non-polar solvent like hexane can help solidify the product and remove some impurities.
Presence of 6-Bromo-2-hydroxyquinoline-3-carbaldehyde as a major byproduct Hydrolysis of the 2-chloro group: The work-up conditions are too basic or the reaction mixture is heated for an extended period during aqueous work-up.Use a milder base like sodium bicarbonate for neutralization during work-up. Minimize the time the product is in contact with the hot aqueous solution. Keep the work-up temperature low.

Common Impurities

The synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction can lead to the formation of several impurities. Understanding these impurities is crucial for optimizing the reaction and purification protocols.

Impurity Structure Typical Origin Analytical Detection Removal Strategy
4-Bromoacetanilide (Unreacted Starting Material) Incomplete reaction due to the deactivating effect of the bromine atom.TLC, HPLC, GC-MS, ¹H NMRColumn chromatography, Recrystallization
6-Bromo-2-hydroxyquinoline-3-carbaldehyde Hydrolysis of the 2-chloro group during aqueous work-up, especially under basic conditions.HPLC, LC-MS, ¹H NMRCareful control of pH during work-up. Can be difficult to separate from the product due to similar polarity.
Iminium Salt Intermediate Incomplete hydrolysis of the Vilsmeier intermediate during work-up.Usually not isolated, hydrolyzes upon exposure to moisture. May be observed in crude NMR if work-up is not thorough.Thorough aqueous work-up with sufficient stirring time.
Polymeric/Tarry Substances N/ASide reactions and decomposition at elevated temperatures.Insoluble in common NMR solvents, appears as a baseline distortion in chromatograms.Filtration of the crude product solution, Column chromatography (may stick to the column).

Experimental Protocols

Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde

Materials:

  • 4-Bromoacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 4-bromoacetanilide portion-wise to the reaction mixture.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude 6-Bromo-2-chloroquinoline-3-carbaldehyde in a minimum amount of hot ethyl acetate.

  • If there are insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions & Impurities 4-Bromoacetanilide Unreacted 4-Bromoacetanilide Vilsmeier Reaction Vilsmeier Reaction 4-Bromoacetanilide->Vilsmeier Reaction POCl3, DMF Iminium Intermediate Iminium Intermediate Vilsmeier Reaction->Iminium Intermediate Polymeric Byproducts Polymeric Byproducts Vilsmeier Reaction->Polymeric Byproducts High Temp. 6-Bromo-2-chloroquinoline-3-carbaldehyde 6-Bromo-2-chloroquinoline-3-carbaldehyde Iminium Intermediate->6-Bromo-2-chloroquinoline-3-carbaldehyde Hydrolysis Incomplete Hydrolysis Product Incomplete Hydrolysis Product Iminium Intermediate->Incomplete Hydrolysis Product 6-Bromo-2-hydroxyquinoline-3-carbaldehyde 6-Bromo-2-hydroxyquinoline-3-carbaldehyde 6-Bromo-2-chloroquinoline-3-carbaldehyde->6-Bromo-2-hydroxyquinoline-3-carbaldehyde Hydrolysis (Excess Base)

Caption: Synthetic pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_reagents->start Reagents Impure check_temp Verify Temperature Control check_reagents->check_temp Reagents OK check_temp->start Temp Issue check_workup Analyze Work-up Procedure (pH, Temp) check_temp->check_workup Temp Control OK check_workup->start Work-up Issue optimize_purification Optimize Purification Method check_workup->optimize_purification Work-up OK success High Purity Product optimize_purification->success Optimized

References

Troubleshooting

Technical Support Center: 6-Bromo-2-chloroquinoline-3-carbaldehyde

Welcome to the technical support center for 6-Bromo-2-chloroquinoline-3-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encoun...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-chloroquinoline-3-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is 6-Bromo-2-chloroquinoline-3-carbaldehyde?

6-Bromo-2-chloroquinoline-3-carbaldehyde is a synthetic organic compound with the molecular formula C₁₀H₅BrClNO.[1][2] It serves as a versatile intermediate in the synthesis of various bioactive molecules and is particularly noted for its applications in the development of antimalarial and anticancer agents.[3] Its structure, featuring bromine and chlorine substituents, enhances its reactivity, making it a key building block for more complex organic compounds.[3]

Q2: What are the general solubility characteristics of this compound?

Due to its non-polar aromatic structure, 6-Bromo-2-chloroquinoline-3-carbaldehyde is expected to have low solubility in water.[4] It is generally soluble in common organic solvents such as dichloromethane and chloroform.[4] However, achieving a desired concentration can sometimes be challenging depending on the specific solvent and experimental conditions.

Q3: In which common organic solvents can I dissolve 6-Bromo-2-chloroquinoline-3-carbaldehyde?

While specific quantitative data is limited, based on the behavior of similar aromatic heterocyclic compounds, solubility is expected in solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl acetate

It is recommended to start with small quantities to test solubility in your chosen solvent system.

Q4: Are there any known safety hazards associated with this compound?

Yes, 6-Bromo-2-chloroquinoline-3-carbaldehyde is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Initial Steps & Observations

If you are experiencing difficulty dissolving the compound, consider the following factors:

  • Solvent Purity: Ensure the solvent is of high purity and anhydrous, as impurities or water content can significantly impact solubility.

  • Compound Purity: Verify the purity of the 6-Bromo-2-chloroquinoline-3-carbaldehyde, as impurities can affect its dissolution characteristics.

  • Particle Size: If the compound is in a crystalline form, grinding it to a fine powder can increase the surface area and improve the rate of dissolution.

Solubility Enhancement Techniques

If the compound remains insoluble, the following techniques can be employed sequentially.

TechniqueDescriptionConsiderations
Sonication Use an ultrasonic bath to provide energy that breaks apart solute particles and enhances solvent-solute interactions.Monitor the temperature of the bath, as excessive heat can degrade the compound or evaporate the solvent.
Gentle Heating Gently warm the solvent-solute mixture. Increased temperature often increases the solubility of solids.Do not exceed the boiling point of the solvent. Monitor for any signs of compound degradation (e.g., color change). A starting point is 30-40°C.
Co-solvents Introduce a small percentage of a co-solvent. For example, if the compound is poorly soluble in your primary solvent, adding a small amount of DMSO or DMF can significantly improve solubility.Ensure the co-solvent is compatible with your experimental system and downstream applications. Start with a low percentage (e.g., 1-5% v/v) and gradually increase if necessary.

Experimental Protocol: Determining Solubility

This protocol outlines a general method for determining the approximate solubility of 6-Bromo-2-chloroquinoline-3-carbaldehyde in a specific solvent.

Materials:

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde

  • Chosen solvent (e.g., DMSO, DCM)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument

Methodology:

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a vial.

  • Cap the vial tightly and vortex the mixture vigorously for 2-5 minutes.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a known volume of the solvent.

  • Determine the concentration of the compound in the diluted supernatant using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the original concentration in the supernatant to determine the solubility.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 6-Bromo-2-chloroquinoline-3-carbaldehyde.

G cluster_start Start cluster_mechanical Mechanical & Physical Aids cluster_thermal Thermal Aid cluster_chemical Chemical Aids cluster_end Outcome start Compound Insoluble in Chosen Solvent vortex Vortex/Stir Vigorously start->vortex Start Here grind Grind to Fine Powder start->grind Is particle size large? sonicate Sonicate Mixture vortex->sonicate Still Insoluble success Compound Dissolved vortex->success Soluble heat Gentle Heating (e.g., 30-40°C) sonicate->heat Still Insoluble sonicate->success Soluble grind->vortex cosolvent Add Co-solvent (e.g., DMSO, DMF) heat->cosolvent Still Insoluble heat->success Soluble change_solvent Select Alternative Solvent cosolvent->change_solvent Still Insoluble/ Co-solvent not viable cosolvent->success Soluble change_solvent->success Soluble fail Consult Further/ Re-evaluate Experiment change_solvent->fail Insoluble in all tested solvents

Caption: Troubleshooting workflow for dissolving 6-Bromo-2-chloroquinoline-3-carbaldehyde.

References

Optimization

Technical Support Center: Protecting Group Strategies for 2-Chloroquinoline-3-carbaldehydes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinoline-3-carbaldehydes. The foll...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroquinoline-3-carbaldehydes. The following information addresses common issues encountered during the protection of the aldehyde functionality, a critical step in the multi-step synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group in 2-chloroquinoline-3-carbaldehyde?

A1: The aldehyde group is highly reactive towards nucleophiles and is also susceptible to oxidation and reduction. In a multi-step synthesis, subsequent reaction conditions (e.g., Grignard reactions, reductions with metal hydrides, or strongly basic conditions) may be incompatible with a free aldehyde.[1][2] Protection of the aldehyde as a less reactive functional group, such as an acetal or dithioacetal, prevents unwanted side reactions and ensures the successful synthesis of the target molecule.

Q2: What are the most common protecting groups for aldehydes, and which are suitable for 2-chloroquinoline-3-carbaldehyde?

A2: The most common protecting groups for aldehydes are cyclic acetals (formed with diols like ethylene glycol) and cyclic dithioacetals (formed with dithiols like 1,3-propanedithiol).[1][3] Both are generally suitable for 2-chloroquinoline-3-carbaldehyde, and the choice depends on the specific reaction conditions in subsequent steps.

  • Cyclic Acetals (1,3-Dioxolanes): Stable to basic and nucleophilic reagents. They are typically removed under acidic conditions.[1][4]

  • Cyclic Dithioacetals (1,3-Dithianes): Stable to both acidic and basic conditions, making them more robust. They are typically removed under oxidative conditions (e.g., with HgCl₂ or Dess-Martin periodinane).[5]

Q3: What factors should I consider when choosing a protecting group strategy?

A3: The selection of a protecting group should be based on an "orthogonal strategy," ensuring that the protection and deprotection steps do not interfere with other functional groups in the molecule or other protecting groups.[6][7] Key considerations include:

  • Stability: The protecting group must be stable to all subsequent reaction conditions.

  • Ease of Formation and Cleavage: Both protection and deprotection reactions should be high-yielding and occur under mild conditions to avoid degradation of the quinoline core.

  • Orthogonality: The removal of the aldehyde protecting group should not affect other protecting groups or sensitive functionalities on your molecule.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Acetal/Dithioacetal Formation

Possible Causes:

  • Deactivated Aldehyde: The electron-withdrawing nature of the 2-chloroquinoline ring can decrease the electrophilicity of the aldehyde carbonyl, making it less reactive.

  • Insufficient Water Removal: Acetal formation is a reversible equilibrium reaction. The presence of water will drive the reaction backward.[4]

  • Inappropriate Catalyst: The choice and amount of acid catalyst are crucial.

  • Steric Hindrance: While less of an issue for the 3-carbaldehyde, bulky substituents elsewhere on the quinoline ring could potentially hinder the approach of the diol or dithiol.

Solutions:

StrategyDetails
Optimize Catalyst For acetal formation, use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid such as BF₃·OEt₂. For dithioacetal formation, protic acids or Lewis acids can be used.
Ensure Anhydrous Conditions Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Increase Reactant Concentration Use the diol or dithiol as the solvent or in a significant excess to push the equilibrium towards the product.
Increase Reaction Temperature Gently heating the reaction mixture can help overcome the activation energy barrier, especially for the deactivated aldehyde.
Issue 2: Difficulty in Deprotection

Possible Causes:

  • Acetal Deprotection: The quinoline nitrogen can be protonated under strongly acidic conditions, which might complicate the reaction or lead to side products.

  • Dithioacetal Deprotection: The chosen oxidative cleavage conditions might be too harsh and could oxidize other sensitive functional groups on the molecule. The sulfur byproducts can sometimes be difficult to remove.

Solutions:

Protecting GroupDeprotection Strategy
Acetal Use mild acidic conditions (e.g., catalytic p-TSA in acetone/water, or silica gel impregnated with oxalic acid). Avoid strong, non-volatile acids if possible.
Dithioacetal Employ milder oxidative reagents like Dess-Martin periodinane (DMP) or o-iodoxybenzoic acid (IBX) in a suitable solvent.[8] For mercury-based reagents, ensure thorough workup to remove residual mercury salts.
Issue 3: Formation of Side Products

Possible Causes:

  • Reaction at the 2-Position: Under certain nucleophilic conditions, the chloro group at the 2-position of the quinoline ring can be susceptible to substitution.[9]

  • Ring Opening/Degradation: Harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to the degradation of the quinoline core.

Solutions:

StrategyDetails
Mild Reaction Conditions Whenever possible, use mild and selective reagents for both protection and deprotection steps.
Control of Reaction Time and Temperature Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times and the formation of byproducts.
Choice of Reagents Select reagents that are known to be compatible with the quinoline scaffold.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection
  • To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq.) in an anhydrous solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.5 - 2.0 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 - 0.1 eq.).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Dithioacetal Protection
  • To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane), add 1,3-propanedithiol (1.1 - 1.2 eq.).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., HCl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Workflows

Protection_Deprotection_Workflow cluster_protection Protection Stage cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Stage Start 2-Chloroquinoline-3-carbaldehyde Protect Protect Aldehyde (e.g., Acetal or Dithioacetal Formation) Start->Protect Diol/Dithiol, Acid Catalyst Protected_Intermediate Protected Intermediate Protect->Protected_Intermediate Reaction Perform Desired Reactions (e.g., Grignard, Reduction) Protected_Intermediate->Reaction Modified_Intermediate Modified Protected Intermediate Reaction->Modified_Intermediate Deprotect Deprotect Aldehyde Modified_Intermediate->Deprotect Acid/H₂O (Acetal) or Oxidizing Agent (Dithioacetal) Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for the protection, modification, and deprotection of 2-chloroquinoline-3-carbaldehyde.

Troubleshooting_Logic Start Low Yield in Protection Step? Deactivated Is Aldehyde Deactivated? Start->Deactivated Yes Water Is Water Present? Start->Water No Deactivated->Water No Increase_Temp Increase Reaction Temperature Deactivated->Increase_Temp Yes Catalyst Is Catalyst Optimal? Water->Catalyst No Dean_Stark Use Dean-Stark / Dehydrating Agent Water->Dean_Stark Yes Optimize_Catalyst Optimize Catalyst Type/Amount Catalyst->Optimize_Catalyst No

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Bromo-2-chloroquinoline-3-carbaldehyde and Other Quinoline Derivatives in Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Among the numerous quinoline derivatives, 6-Bromo-2-chloroquinoline-3-carbaldehyde stands out as a versatile intermediate for the synthesis of novel bioactive molecules.[4] This guide provides an objective comparison of 6-Bromo-2-chloroquinoline-3-carbaldehyde with other quinoline derivatives, supported by experimental data, to aid researchers in their quest for developing next-generation therapeutics.

Physicochemical Properties and Synthetic Versatility

6-Bromo-2-chloroquinoline-3-carbaldehyde is a halogenated quinoline derivative featuring a reactive carbaldehyde group at the 3-position, a chloro group at the 2-position, and a bromo group at the 6-position.[5] The presence of these functional groups imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.[4][6]

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[7][8] This reaction allows for the introduction of the chloro and carbaldehyde functionalities in a single step. The bromo substituent at the 6-position can be introduced on the starting aniline or acetanilide.

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amino, alkoxy, and thioalkoxy moieties.[3][6] The carbaldehyde group at the 3-position is a versatile handle for a wide range of chemical transformations, including condensation reactions to form Schiff bases and hydrazones, oxidation to a carboxylic acid, and reduction to an alcohol.[9][10] This dual reactivity makes 2-chloroquinoline-3-carbaldehydes, including the 6-bromo derivative, highly valuable precursors for creating diverse libraries of quinoline-based compounds.[2]

Comparative Biological Activities

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][11] The nature and position of substituents on the quinoline ring play a crucial role in determining the pharmacological profile of the molecule.[12]

Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[1][13] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[14] For instance, certain quinoline-based hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines.[14][15]

While a direct comparison of the anticancer activity of 6-Bromo-2-chloroquinoline-3-carbaldehyde with other quinoline aldehydes is not extensively documented, studies on its derivatives and related compounds provide valuable insights. The presence of halogen atoms, such as bromine and chlorine, can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.[12]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)DAN-G (pancreatic)1.23[14]
N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a)DAN-G (pancreatic)>10[14]
N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h)SISO (cervical)2.54[14]
Quinolyl hydrazone (18j)NCI-60 PanelGI50: 0.33 - 4.87[15]

Note: The data presented is for derivatives of quinoline-3-carbaldehyde, highlighting the potential of this scaffold.

Antimicrobial Activity

Quinoline derivatives have a long history as effective antimicrobial agents.[11][16][17] They are known to target various microbial processes, including DNA gyrase and topoisomerase IV, which are essential for bacterial replication.[18] The substitution pattern on the quinoline ring significantly influences the antimicrobial spectrum and potency.

Hydrazone derivatives of quinoline-3-carbaldehyde have shown promising activity against various bacterial and fungal strains.[15][18] For example, certain derivatives have demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[18]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-3-carbaldehyde hydrazone (3q5)MRSA16[18]
Quinoline-3-carbaldehyde hydrazone (3q6)MRSA16[18]
Quinolyl hydrazone series (18a-p)Various pathogenic strains6.25 - 100[15]
9-bromo substituted indolizinoquinoline-5,12-dione (7)E. coli ATCC259222[11]
9-bromo substituted indolizinoquinoline-5,12-dione (7)S. pyrogens ATCC196152[11]

Experimental Protocols

General Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

A common synthetic route to 2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction of acetanilides.[7]

Procedure:

  • To a stirred solution of the appropriate substituted acetanilide in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is then heated, typically at 60-80 °C, for several hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization to afford the desired 2-chloroquinoline-3-carbaldehyde.[7][8][19]

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are often synthesized through the condensation of a quinoline-3-carbaldehyde with a hydrazine or hydrazide.[14][18]

Procedure:

  • A mixture of the quinoline-3-carbaldehyde and the appropriate hydrazine or hydrazide is refluxed in a suitable solvent, such as ethanol or dichloromethane, often in the presence of a catalytic amount of acetic acid.[14]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few more hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[18]

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Synthetic and Biological Pathways

To better understand the relationships and processes involved, the following diagrams illustrate a typical synthetic workflow and a generalized signaling pathway that quinoline derivatives may influence.

G cluster_synthesis Synthetic Workflow for Quinoline Derivatives Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier QCHO 6-Bromo-2-chloroquinoline- 3-carbaldehyde Vilsmeier->QCHO Condensation Condensation QCHO->Condensation Hydrazine Hydrazine/Hydrazide Hydrazine->Condensation Hydrazone Quinoline Hydrazone Derivative Condensation->Hydrazone

Caption: Synthetic workflow for quinoline hydrazone derivatives.

G cluster_pathway Generalized Signaling Pathway Modulation Quinoline Quinoline Derivative Inhibition Quinoline->Inhibition Kinase Tyrosine Kinase / Other Enzymes Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Signaling DNA DNA Gyrase / Topoisomerase Replication DNA Replication DNA->Replication Apoptosis Apoptosis Signaling->Apoptosis Replication->Apoptosis Inhibition->Kinase Inhibition->DNA Activation

Caption: Potential mechanisms of action for quinoline derivatives.

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde is a highly valuable and versatile intermediate in the synthesis of novel quinoline derivatives with potential therapeutic applications. Its unique substitution pattern provides multiple reaction sites for chemical modification, enabling the creation of diverse compound libraries for biological screening. While direct comparative data for the parent aldehyde is limited, the extensive research on its derivatives and other substituted quinolines strongly supports the continued exploration of this scaffold in drug discovery programs targeting cancer and infectious diseases. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers entering this exciting field.

References

Comparative

A Comparative Guide to the Spectroscopic Characterization of 6-Substituted 2-Chloroquinoline-3-carbaldehydes

This guide provides a comparative analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for 6-Bromo-2-chloroquinoline-3-carbaldehyde and its analogues. By comparing the spectral features of the...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for 6-Bromo-2-chloroquinoline-3-carbaldehyde and its analogues. By comparing the spectral features of the unsubstituted, 6-chloro, and 6-bromo derivatives, researchers can gain insights into the influence of substituents on the quinoline ring system. The data presented is essential for the structural elucidation and quality control of these valuable heterocyclic compounds in research and drug development.

Comparative Spectroscopic Data

The following tables summarize the key IR and ¹H NMR data for 2-chloroquinoline-3-carbaldehyde and its 6-substituted halogenated analogues. This comparison highlights the electronic effects of the substituent at the C-6 position on the key spectral features of the molecule.

Table 1: Comparison of Infrared (IR) Spectral Data (cm⁻¹)

The IR spectra provide key information about the functional groups present in the molecules. The most significant absorptions are the carbonyl (C=O) stretch of the aldehyde and the characteristic aromatic ring vibrations.

CompoundAldehyde C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)
2-Chloroquinoline-3-carbaldehyde1690[1]1450-1600[1]2738, 2820[1]
2,6-Dichloroquinoline-3-carbaldehyde1697[1]1450-1600[1]2792, 2856[1]
6-Bromo-2-chloroquinoline-3-carbaldehyde 1705[1]1450-1600[1]2795, 2835[1]

Table 2: Comparison of ¹H Nuclear Magnetic Resonance (NMR) Spectral Data (δ, ppm)

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shifts of the aldehyde proton and the aromatic protons are particularly diagnostic. All spectra were recorded in CDCl₃ on a 300 MHz spectrometer.[1]

Proton Assignment2-Chloroquinoline-3-carbaldehyde (δ, ppm)2,6-Dichloroquinoline-3-carbaldehyde (δ, ppm)6-Bromo-2-chloroquinoline-3-carbaldehyde (δ, ppm)
CHO (s, 1H)10.59[1]10.58[1]10.61[1]
H-4 (s, 1H)8.79[1]8.69[1]8.73[1]
H-5 (d or s, 1H)8.03[1]7.23[1]7.21[1]
H-7 (t or dd, 1H)7.74[1]8.06[1]8.12[1]
H-8 (d, 1H)8.12[1]7.60[1]7.83[1]

Experimental Workflow

The structural characterization of a synthesized quinoline derivative follows a logical workflow, beginning with sample preparation and proceeding through spectroscopic analysis to final data interpretation and structure confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation start Synthesized Compound (e.g., via Vilsmeier-Haack Reaction) purify Purification (Recrystallization) start->purify ir_sample IR Sample Prep (KBr Pellet or ATR) purify->ir_sample nmr_sample NMR Sample Prep (Dissolve in CDCl3-d) purify->nmr_sample ir_acq IR Spectrum Acquisition ir_sample->ir_acq nmr_acq NMR Spectrum Acquisition nmr_sample->nmr_acq ir_data IR Data Analysis (Identify Functional Groups: C=O, C-H, C-Cl, Ar) ir_acq->ir_data nmr_data NMR Data Analysis (Assign Proton Signals, Check Shifts & Coupling) nmr_acq->nmr_data elucidation Structure Elucidation ir_data->elucidation nmr_data->elucidation confirmation Structure Confirmed elucidation->confirmation

Caption: Workflow for the spectroscopic characterization of quinoline derivatives.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Infrared (IR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a solid organic compound like 6-Bromo-2-chloroquinoline-3-carbaldehyde.

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

  • Data Processing :

    • Perform baseline correction and label the wavenumbers (cm⁻¹) of significant absorption peaks corresponding to the key functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining a high-resolution ¹H NMR spectrum.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum at a specified field strength (e.g., 300 or 600 MHz) and temperature (e.g., 298 K).[1][3] Standard acquisition parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[3]

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale (ppm) using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

    • Integrate the signals to determine the relative number of protons and identify the multiplicity (singlet, doublet, triplet, etc.) of each peak.

References

Validation

A Comparative Guide to the Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the synthesis of substit...

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the synthesis of substituted quinolines is, therefore, a cornerstone of modern organic chemistry. This guide provides a comparative overview of the most prominent classical and contemporary methods for quinoline synthesis, offering insights into their mechanisms, substrate scope, and practical applications.

A variety of synthetic routes to quinolines have been developed, broadly categorized as classical condensation reactions and modern catalytic approaches. Classical methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been the bedrock of quinoline chemistry for over a century.[1][2] More recent advancements have introduced transition-metal-catalyzed and metal-free strategies, offering improved efficiency, milder reaction conditions, and greater functional group tolerance.[2]

dot graph "Quinoline_Synthesis_Methods" { layout=neato; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Main" { label="Quinoline Synthesis Methods"; style="filled"; fillcolor="#F1F3F4"; fontcolor="#202124";

}

"Classical Methods" -> "Skraup" [color="#5F6368"]; "Classical Methods" -> "Doebner-von Miller" [color="#5F6368"]; "Classical Methods" -> "Combes" [color="#5F6368"]; "Classical Methods" -> "Friedländer" [color="#5F6368"];

"Modern Methods" -> "Transition-Metal Catalyzed" [color="#5F6368"]; "Modern Methods" -> "Metal-Free" [color="#5F6368"]; } /dot

Figure 1: Classification of major quinoline synthesis methods.

Comparative Data of Key Synthesis Methods

The following table summarizes and compares the key features of the principal classical and selected modern methods for the synthesis of substituted quinolines.

MethodSubstratesReagents/CatalystsConditionsYieldsAdvantagesDisadvantages
Skraup Synthesis Anilines, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)High temperatureVariableSimple starting materialsHarsh conditions, often violent reaction, limited substitution patterns
Doebner-von Miller Reaction Anilines, α,β-Unsaturated carbonylsAcid catalyst (Brønsted or Lewis)High temperatureModerate to GoodWider range of substituents than SkraupHarsh conditions, potential for side reactions
Combes Synthesis Anilines, β-DiketonesAcid catalyst (e.g., H₂SO₄, PPA)High temperatureGood to ExcellentGood for 2,4-disubstituted quinolinesRequires β-diketones, regioselectivity issues with unsymmetrical diketones
Friedländer Synthesis 2-Aminoaryl aldehydes/ketones, Carbonyls with α-methylene groupAcid or base catalystMild to moderate temperatureGood to ExcellentHigh versatility, good yields, mild conditionsRequires pre-functionalized anilines, regioselectivity issues with unsymmetrical ketones[3][4]
Transition-Metal Catalyzed Anilines, Alkynes/Alkenes/AlcoholsPd, Cu, Rh, Co catalystsMild to moderate temperatureGood to ExcellentHigh efficiency, regioselectivity, broad functional group tolerance[2][3]Catalyst cost and toxicity, requires optimization
Metal-Free Syntheses Various (e.g., anilines, alkynes)Organocatalysts, Iodine, Brønsted acidsOften mild conditionsGood to ExcellentEnvironmentally benign, avoids metal contaminationSubstrate scope can be limited compared to metal-catalyzed methods

Detailed Experimental Protocols

Skraup Synthesis of Quinoline

The Skraup synthesis is a classic method for preparing the parent quinoline ring.[1][5]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel.[1]

  • Slowly add nitrobenzene to the mixture. If the reaction becomes too vigorous, ferrous sulfate can be added.[1]

  • Gently heat the mixture. The reaction is often exothermic and requires careful temperature control.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Basify the solution with sodium hydroxide to precipitate the crude quinoline.

  • The crude product is then purified by steam distillation followed by fractional distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This method is a modification of the Skraup synthesis and allows for the preparation of substituted quinolines.

Materials:

  • Aniline

  • Crotonaldehyde (or generated in situ from acetaldehyde)

  • Hydrochloric Acid or other acid catalyst (e.g., zinc chloride)

  • Oxidizing agent (often an anil intermediate or atmospheric oxygen)

Procedure:

  • Prepare a solution of aniline in an acidic medium (e.g., aqueous hydrochloric acid).[1]

  • Slowly add crotonaldehyde to the aniline solution with stirring. The reaction can be exothermic.[1]

  • If using a Lewis acid catalyst like zinc chloride, it is added to the reaction mixture.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, the mixture is made alkaline to liberate the free base.

  • The product is then extracted with an organic solvent and purified by distillation.

Combes Synthesis of 2,4-Dimethylquinoline

The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines.[1][6]

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • Mix aniline and acetylacetone in a reaction flask.[1]

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.[1]

  • Heat the reaction mixture, typically at a temperature range of 100-140°C.[1]

  • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the solution with a base to precipitate the product, which is then collected by filtration and purified by recrystallization.

Friedländer Synthesis of 2-Phenylquinoline

The Friedländer synthesis is a highly versatile method for preparing a wide range of substituted quinolines.[1][3]

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in a suitable solvent.[1]

  • Add the acid or base catalyst to the reaction mixture.[1]

  • Heat the mixture under reflux until the reaction is complete, as monitored by TLC.[1]

  • Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Conclusion

The choice of a synthetic method for a particular substituted quinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction scale. Classical methods, while often harsh, remain valuable for the synthesis of specific quinoline scaffolds. Modern transition-metal-catalyzed and metal-free approaches offer milder conditions, broader substrate scope, and greater control over regioselectivity, making them increasingly important in contemporary organic synthesis and drug discovery. The continuous development of novel synthetic strategies promises to further expand the accessibility and diversity of this important class of heterocyclic compounds.

References

Comparative

The Impact of Bromine Substitution on the Biological Activity of Quinolines: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive molecules is paramount. The quinoline scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive molecules is paramount. The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenation, particularly bromination, has emerged as a key strategy for modulating biological activity. This guide provides an objective comparison of the biological performance of bromo-substituted quinolines versus their non-bromo-substituted analogues, supported by experimental data, to elucidate the role of bromine in enhancing therapeutic potential.

Anticancer Activity: Bromine as a Potentiator of Cytotoxicity

The introduction of bromine atoms onto the quinoline ring has been shown to significantly enhance anticancer activity across various cell lines. This is often attributed to bromine's ability to increase lipophilicity, facilitating cell membrane penetration, and its role as a good leaving group in potential covalent interactions with biological targets.

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic effects of various bromo-substituted quinolines compared to their non-substituted or differently substituted counterparts. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
6,8-dibromo-5-nitroquinoline 6,8-di-bromo, 5-nitroC6 (Rat Glioma)50.0[1]
HT29 (Colon)26.2[1]
HeLa (Cervical)24.1[1]
6,8-dibromoquinoline 6,8-di-bromoC6, HT29, HeLaNo Inhibition[1]
5,7-dibromo-8-hydroxyquinoline 5,7-di-bromo, 8-hydroxyC6, HT29, HeLa6.7 - 25.6 µg/mL[2][3][4]
6-bromo-5-nitroquinoline 6-bromo, 5-nitroC6, HT29, HeLaPotent[1][5]
3,6,8-tribromoquinoline 3,6,8-tri-bromoC6, HeLa, HT29No Inhibition[1]
7-chloro-6-arylamino-5,8-quinolinedione 7-chloroHCT-15 (Colon)4.2 - 5.6[6]
7-bromo-6-arylamino-5,8-quinolinedione 7-bromoHCT-15 (Colon)7.9 - >10[6]

Note: A direct comparison is most effective when the core scaffold is maintained. The data highlights that while bromination can enhance activity, the position and presence of other functional groups are also critical.

Mechanism of Action: DNA Damage and Enzyme Inhibition

Several bromo-substituted quinolines exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in DNA replication and repair.[1][2][3] For instance, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[1][2][3] The inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.

G cluster_cell Cancer Cell Bromo-quinoline Bromo-quinoline Topoisomerase_I Topoisomerase I Bromo-quinoline->Topoisomerase_I inhibits DNA_Replication DNA Replication Topoisomerase_I->DNA_Replication enables DNA_Damage DNA Damage DNA_Replication->DNA_Damage leads to (when inhibited) Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Inhibition of Topoisomerase I by Bromo-quinolines.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Bromo-substituted quinolines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundSubstitutionBacterial StrainMIC (µg/mL)Reference
9-bromo-indolizinoquinoline-5,12-dione deriv. (Cmpd 27) 9-bromoMRSA (ATCC43300)0.031[7]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide deriv. (M3) Bromo-substituted phenylS. aureus6.25[6]
B. subtilis6.25[6]
E. coli12.5[6]
C. albicans (Fungus)6.25[6]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide deriv. (M4) Chloro-substituted phenylS. aureus12.5[6]
B. subtilis6.25[6]
E. coli12.5[6]
C. albicans (Fungus)12.5[6]
Mechanism of Action: Targeting Bacterial DNA Synthesis

Similar to their anticancer mechanism, some bromo-substituted quinolines target bacterial enzymes essential for DNA replication. For example, a 9-bromo-substituted indolizinoquinoline-5,12-dione derivative was found to inhibit both DNA gyrase and topoisomerase IV in bacteria.[7] These enzymes are critical for maintaining DNA topology during replication and are validated targets for antibacterial drugs.

G cluster_bacterium Bacterial Cell Bromo_quinoline Bromo-quinoline DNA_Gyrase DNA Gyrase Bromo_quinoline->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Bromo_quinoline->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to (when inhibited)

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of bromo-substituted and non-bromo-substituted quinolines.

Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (bromo- and non-bromo-substituted quinolines) and a vehicle control. A positive control, such as 5-Fluorouracil, is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Quinolines (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental Workflow for MTT Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria only) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The evidence strongly suggests that the incorporation of bromine into the quinoline scaffold is a viable strategy for enhancing biological activity, particularly in the realms of anticancer and antimicrobial research. The position of the bromine atom, along with the presence of other functional groups, plays a crucial role in determining the ultimate potency and mechanism of action. While direct comparative data between bromo- and non-bromo-substituted analogues can be limited, the available research indicates that bromination often leads to a significant improvement in therapeutic potential. Further systematic studies focusing on direct comparisons will be invaluable in fully elucidating the structure-activity relationships and guiding the design of next-generation quinoline-based therapeutics.

References

Validation

Spectroscopic Analysis of 6-Bromo-2-chloroquinoline-3-carbaldehyde: A Comparative Guide

For researchers, scientists, and drug development professionals, a thorough spectroscopic characterization of novel compounds is fundamental for structure elucidation and purity assessment. This guide provides a comparat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough spectroscopic characterization of novel compounds is fundamental for structure elucidation and purity assessment. This guide provides a comparative analysis of the spectroscopic properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in the reviewed literature, this guide leverages data from closely related analogs—namely 2-chloroquinoline-3-carbaldehyde and 6-bromoquinoline—to predict and understand its spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for key reference compounds. This data serves as a benchmark for predicting the spectral characteristics of 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
6-Bromo-2-chloroquinoline-3-carbaldehyde (Predicted) ~10.5 (s)-CHO
~8.8 (s)H-4
~8.2 (d)H-5
~8.0 (d)H-8
~7.8 (dd)H-7
2-chloroquinoline-3-carbaldehyde [1][2]10.59 (s)-CHO
8.79 (s)H-4
8.12 (d)H-8
8.03 (d)H-5
7.99 (t)H-6
7.74 (t)H-7
6-bromoquinoline [3]~8.90 (dd, J = 4.2, 1.7 Hz)H-2
~8.15 (dd, J = 8.3, 1.7 Hz)H-4
~8.08 (d, J = 9.0 Hz)H-5
~8.00 (d, J = 2.2 Hz)H-8
~7.72 (dd, J = 9.0, 2.2 Hz)H-7
~7.41 (dd, J = 8.3, 4.2 Hz)H-3

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

CompoundPredicted/Reported Chemical Shift (δ, ppm)Assignment
6-Bromo-2-chloroquinoline-3-carbaldehyde (Predicted) ~189C=O
~152C-2
~148C-8a
~138C-4
~135C-7
~132C-5
~129C-4a
~128C-8
~125C-3
~122C-6
2,6-Dichloroquinoline-3-carbaldehyde [4]189.49C=O
6-bromoquinoline [3]~151.2C-2
~147.9C-8a
~136.0C-4
~132.8C-7
~130.3C-5
~129.0C-8
~128.5C-4a
~121.8C-3
~120.7C-6

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
6-Bromo-2-chloroquinoline-3-carbaldehyde (Predicted) ~1690-1710C=O (aldehyde) stretching
~1580-1600C=C and C=N (quinoline ring) stretching
~2720, ~2820C-H (aldehyde) stretching
~750-850C-Cl and C-Br stretching
2-chloroquinoline-3-carbaldehyde [1]1690C=O (aldehyde) stretching
1450-1600Aromatic C=C and C=N stretching
2738, 2820C-H (aldehyde) stretching
2,6-dichloroquinoline-3-carbaldehyde [4]1697C=O (aldehyde) stretching
1450-1600Aromatic C=C and C=N stretching
2792, 2856C-H (aldehyde) stretching

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z of Molecular Ion [M]⁺
6-Bromo-2-chloroquinoline-3-carbaldehyde C₁₀H₅BrClNO270.51269/271/273 (due to Br and Cl isotopes)
2-chloroquinoline-3-carbaldehyde C₁₀H₆ClNO191.61[5]191/193 (due to Cl isotopes)
6-bromoquinoline C₉H₆BrN208.06[6]207/209 (due to Br isotopes)

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation [7]

  • Weighing: Accurately weigh 10-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution by gentle swirling or vortexing.

  • Filtration: To remove particulate matter, filter the solution through a Pasteur pipette plugged with glass wool directly into a 5 mm NMR tube.

  • Transfer: The final sample height in the NMR tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap and clearly label the NMR tube.

2. ¹H NMR Data Acquisition [3]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Data Acquisition [3]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Referencing: The spectrum is referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method) [8]

  • Dissolution: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Formation: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Sample Mounting: Place the salt plate in the sample holder of the FT-IR spectrometer.

2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmittance.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • Background: A background spectrum of the clean salt plate should be acquired before running the sample.

Mass Spectrometry (MS)

1. Sample Preparation [9]

  • Initial Dissolution: Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilution: Dilute a small aliquot of this stock solution with a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.

  • Filtration: If any precipitate is observed, the solution must be filtered to prevent clogging of the instrument.

  • Vial Transfer: Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.

2. Data Acquisition (Electron Impact - EI) [10]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound like 6-Bromo-2-chloroquinoline-3-carbaldehyde.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation and Structure Elucidation Sample Target Compound (6-Bromo-2-chloroquinoline-3-carbaldehyde) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR Volatile Solvent MS Mass Spectrometry Dissolution->MS MS-compatible Solvent NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

Comparative

A Comparative Guide to the Anti-inflammatory Potential of 2-Chloroquinoline-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anti-inflammatory effects. Among these, 2-chloroquinoline-3-carbaldehyde and its derivatives have emerged as versatile synthons for generating novel compounds with therapeutic potential. This guide provides a comparative overview of the anti-inflammatory activity of these derivatives, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Anti-inflammatory Data

The direct anti-inflammatory data for a comprehensive series of 2-chloroquinoline-3-carbaldehyde derivatives is not extensively available in publicly accessible literature. However, studies on closely related quinoline derivatives provide valuable insights into their potential. The following tables summarize the anti-inflammatory activity of various quinoline derivatives, offering a comparative perspective.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Quinoline Derivatives

Derivative ClassSpecific CompoundTargetIC50 (µM)Reference
Pyrazole-Quinoline HybridsCompound 12cCOX-1>100[1]
COX-20.1[1]
Compound 14aCOX-1>100[1]
COX-20.11[1]
Compound 14bCOX-1>100[1]
COX-20.11[1]
Compound 20aCOX-115.6[1]
COX-20.25[1]
Celecoxib (Standard)COX-15.2[1]
COX-20.05[1]

Table 2: In Vivo Anti-inflammatory Activity of Quinoline and Indole Derivatives in Carrageenan-Induced Paw Edema Model

Derivative ClassSpecific CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference
Pyrazole-Quinoline HybridsCompound 12c20368.4[1]
Compound 14a20372.1[1]
Compound 14b20370.5[1]
Celecoxib (Standard)20375.3[1]
Indole-based ThiosemicarbazonesLT76Not specified664.8[2]
LT81Not specified689[2]
LT87Not specified4100[2]
Indomethacin (Standard)Not specified--[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in the data tables.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes) at 37°C, the reaction is terminated by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (vehicle-treated) group. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.[1]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are randomly divided into several groups: a control group, a standard drug group (e.g., celecoxib, indomethacin), and test groups receiving different doses of the synthesized derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline or a suspension agent).

  • Induction of Inflammation: One hour after the administration of the compounds, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula:[3][4]

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where:

    • Vc = Average paw volume of the control group

    • Vt = Average paw volume of the treated group

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Transcription cluster_4 Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nuc NF-κB (in nucleus) MAPK->NFkB_nuc activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB IKK->NFkB activates NFkB->NFkB_nuc translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription COX2 COX-2 NFkB_nuc->COX2 induces transcription Quinoline 2-Chloroquinoline-3-carbaldehyde Derivatives Quinoline->MAPK Inhibition Quinoline->IKK Inhibition Quinoline->COX2 Direct Inhibition

Caption: General inflammatory signaling pathways potentially modulated by 2-chloroquinoline-3-carbaldehyde derivatives.

G cluster_0 In Vitro Assay Workflow start Start prepare_cells Prepare Cell Culture (e.g., Macrophages) start->prepare_cells treat_compounds Treat with Test Compounds and Controls prepare_cells->treat_compounds induce_inflammation Induce Inflammation (e.g., with LPS) treat_compounds->induce_inflammation incubate Incubate for a Defined Period induce_inflammation->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokine Levels (e.g., ELISA) collect_supernatant->measure_cytokines analyze_data Analyze Data and Determine IC50 measure_cytokines->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

G cluster_0 In Vivo Assay Workflow (Carrageenan-Induced Paw Edema) start Start acclimatize_animals Acclimatize Animals start->acclimatize_animals group_animals Group Animals and Administer Compounds acclimatize_animals->group_animals induce_edema Induce Paw Edema with Carrageenan group_animals->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume calculate_inhibition Calculate Percentage of Edema Inhibition measure_volume->calculate_inhibition analyze_results Analyze and Compare Results calculate_inhibition->analyze_results end End analyze_results->end

Caption: A standard workflow for the in vivo carrageenan-induced paw edema assay.

References

Validation

Comparative Study of 2-Chloroquinoline-3-carbaldehyde Analogs: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-chloroquinoline-3-carbaldehyde analogs, supported by experimental dat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-chloroquinoline-3-carbaldehyde analogs, supported by experimental data from recent studies. The information is presented to facilitate the identification of promising candidates for further investigation.

The 2-chloroquinoline-3-carbaldehyde scaffold is a versatile starting material for the synthesis of a wide range of heterocyclic compounds.[1][2] Analogs derived from this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4] This is attributed to the reactivity of the chloro and aldehyde groups, which allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[5][6]

Data Presentation: Performance of 2-Chloroquinoline-3-carbaldehyde Analogs

The following tables summarize the in vitro biological activities of several 2-chloroquinoline-3-carbaldehyde analogs, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of these analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values denote higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridone 9a Multiple LinesBroad-range activity[7]
Pyridone 9c Multiple LinesBroad-range activity[7]
Acrylamide 4d Multiple LinesBroad-range activity[7]
1,2,4-Triazine 13 Multiple LinesBroad-range activity[7]
Compound 7 HeLa18.8[8]
Compound 6d HCT-1161.50[6]
Compound 6d HepG-20.90[6]
Compound 34 HepG-2, HCT-116High activity[6]
Compound 5e DAN-G, LCLC-103H, SISO1.23 - 1.49[9]
Compound 7a DAN-G, SISOSelective activity[9]
Compound 9h DAN-G, SISOSelective activity[9]
Antimicrobial Activity

Several analogs have been screened for their antibacterial and antifungal properties. The data is presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition. A lower MIC value or a larger zone of inhibition indicates greater antimicrobial activity.

Compound IDMicroorganismActivityReference
Bromo derivative 28d E. coli, S. aureus, B. spizizenii, A. niger, A. brasiliensis, C. lunataHighest antibacterial and antifungal activity[3]
Pyridone 9b S. aureusMost potent antibacterial activity[7]
Coumarin 11c S. aureusMost potent antibacterial activity[7]
Azetidin-2-one fused derivatives (AZT b2, AZT b3 to AZT g2, AZT g3) S. aureus, E. coli, C. albicansMore potent than standard drug[1][10]
Thiazolidin-4-ones 136a-e S. typhi, E. coli, B. subtilis, S. aureus, A. nigerNo antibacterial or antifungal activity[3]
Compound QS-3 P. aeruginosaMIC: 64 µg/mL[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of 2-Chloroquinoline-3-carbaldehyde Analogs

The synthesis of 2-chloroquinoline-3-carbaldehyde is often achieved through the Vilsmeier-Haack reaction using substituted acetanilides as starting materials.[1][12] The general procedure involves the reaction of an acetanilide with a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[9] Subsequent modifications of the resulting 2-chloroquinoline-3-carbaldehyde at the chloro and aldehyde positions lead to the synthesis of various analogs. These reactions include nucleophilic substitution at the C2 position and condensation reactions at the aldehyde group.[3]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a solvent like DMSO (final concentration < 0.5%), and incubated for 48-72 hours.[13]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[13]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Mandatory Visualization

The following diagrams illustrate key processes in the study of 2-chloroquinoline-3-carbaldehyde analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Acetanilide vilsmeier Vilsmeier-Haack Reaction start->vilsmeier cqc 2-Chloroquinoline-3-carbaldehyde vilsmeier->cqc modification Chemical Modification cqc->modification analogs Diverse Analogs modification->analogs anticancer Anticancer Assays (e.g., MTT) analogs->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) analogs->antimicrobial antiinflammatory Anti-inflammatory Assays analogs->antiinflammatory data Biological Activity Data anticancer->data antimicrobial->data antiinflammatory->data

Caption: General workflow for the synthesis and biological evaluation of 2-chloroquinoline-3-carbaldehyde analogs.

signaling_pathway_example cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis proliferation Cell Proliferation & Survival transcription_factor->proliferation analog Quinoline Analog analog->kinase_cascade analog->apoptosis

References

Comparative

Validating the Structure of 6-Bromo-2-chloroquinoline-3-carbaldehyde: A Comparative Spectroscopic Guide

For researchers engaged in the synthesis and application of novel quinoline derivatives, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comparative fram...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and application of novel quinoline derivatives, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comparative framework for validating the structure of 6-Bromo-2-chloroquinoline-3-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide leverages spectroscopic data from closely related structural analogs to provide expected values and analytical methodologies.

Spectroscopic Data Comparison

The structural confirmation of 6-Bromo-2-chloroquinoline-3-carbaldehyde relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data based on known quinoline derivatives.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment (6-Bromo-2-chloroquinoline-3-carbaldehyde) Expected Chemical Shift (δ) [ppm] Observed Chemical Shift (δ) [ppm] for 2-chloro-6-substituted-quinoline-3-carbaldehydes[1] Observed Chemical Shift (δ) [ppm] for 6-Bromoquinoline[2]
H-4~8.88.68 - 8.79 (s)~8.15 (dd, J = 8.3, 1.7 Hz)
H-5~8.17.21 - 8.03 (d or s)~8.08 (d, J = 9.0 Hz)
H-7~7.97.75 - 8.12 (dd)~7.72 (dd, J = 9.0, 2.2 Hz)
H-8~8.27.83 - 8.12 (d)~8.00 (d, J = 2.2 Hz)
-CHO~10.610.57 - 10.61 (s)N/A

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment (6-Bromo-2-chloroquinoline-3-carbaldehyde) Expected Chemical Shift (δ) [ppm] Observed Chemical Shift (δ) [ppm] for 6-Bromoquinoline[2]
C-2~152~151.2
C-3~135~121.8
C-4~140~136.0
C-4a~148~147.9
C-5~131~130.3
C-6~122~120.7
C-7~134~132.8
C-8~130~129.0
C-8a~129~128.5
-CHO~190N/A

Table 3: IR and Mass Spectrometry Data Comparison

Technique Expected Data for 6-Bromo-2-chloroquinoline-3-carbaldehyde Observed Data for Analogs
IR Spectroscopy C=O (aldehyde): 1690-1715 cm⁻¹Aromatic C=C: 1450-1600 cm⁻¹C-H (aldehyde): 2720-2880 cm⁻¹C-Cl: ~770 cm⁻¹For 2-chloro-6-substituted-quinoline-3-carbaldehydes, characteristic C=O stretching is observed around 1690-1713 cm⁻¹ and aldehyde C-H stretches between 2720-2878 cm⁻¹.[1]
Mass Spectrometry Molecular Ion (M⁺): m/z ~270 (with characteristic isotopic pattern for Br and Cl)For 6-bromo-2-chloroquinoline, the molecular ion peak is observed at m/z 241.0, 243.0 [M+H]⁺, showing the bromine isotope pattern.[3] The addition of a formyl group (-CHO) would increase the mass by 29 amu.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube. If particulates are present, filter the solution through a pipette with a small cotton plug.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard one-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

  • Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans.

  • Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Solid Sample (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

  • Sample Introduction: Direct infusion or via Liquid Chromatography (LC-MS).

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation and the key structural components for comparison.

cluster_synthesis Synthesis cluster_validation Structure Validation cluster_comparison Comparative Analysis Synthesis Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Comparison Data Comparison and Structure Confirmation NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Analog1 Analog 1: 6-Bromo-2-chloroquinoline Analog1->Data_Comparison Analog2 Analog 2: 2-Chloroquinoline-3-carbaldehyde Analog2->Data_Comparison

Caption: Workflow for the synthesis and structural validation of 6-Bromo-2-chloroquinoline-3-carbaldehyde through spectroscopic analysis and comparison with structural analogs.

cluster_target Target Molecule cluster_analogs Structural Analogs for Comparison Target 6-Bromo-2-chloroquinoline-3-carbaldehyde Analog1 6-Bromo-2-chloroquinoline Target->Analog1  -CHO group Analog2 2-Chloroquinoline-3-carbaldehyde Target->Analog2  -Br at C6

Caption: Structural relationship between the target molecule and its key analogs used for comparative spectroscopic analysis.

References

Validation

Comparative Efficacy of 6-Bromo-2-chloroquinoline-3-carbaldehyde in Antibacterial Assays

In the landscape of antibacterial drug discovery, quinoline derivatives have emerged as a promising class of compounds due to their potent activity against a wide range of bacterial pathogens. This guide provides a compa...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, quinoline derivatives have emerged as a promising class of compounds due to their potent activity against a wide range of bacterial pathogens. This guide provides a comparative analysis of the antibacterial efficacy of a specific derivative, 6-Bromo-2-chloroquinoline-3-carbaldehyde, alongside other relevant alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel antibacterial agents.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of 6-Bromo-2-chloroquinoline-3-carbaldehyde and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various bacterial strains. The following table summarizes the available quantitative data from studies on substituted 2-chloroquinoline-3-carbaldehyde derivatives, with Ciprofloxacin often serving as a standard for comparison.

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) in µg/mLReference Standard (Zone of Inhibition in mm / MIC in µg/mL)
Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde Staphylococcus aureusData not availableNot explicitly stated for the 6-bromo derivativeCiprofloxacin (MIC: 3.12)
Escherichia coliData not availableNot explicitly stated for the 6-bromo derivativeCiprofloxacin (MIC: 1.6)
2-Chloroquinoline-3-carbaldehyde Derivative (5a) Escherichia coli70.0% of standardData not availableAmikacin (100%)
Staphylococcus aureus70.0% of standardData not availableAmikacin (100%)
2-Chloroquinoline-3-carbaldehyde Derivative (5b) Escherichia coli74.24% of standardData not availableAmikacin (100%)
Staphylococcus aureus74.24% of standardData not availableAmikacin (100%)
2,7-dichloroquinoline-3-carbonitrile (5) Staphylococcus aureus11.00 ± 0.03Data not availableAmoxicillin (18 ± 0.00)
Pseudomonas aeruginosa11.00 ± 0.03Data not availableAmoxicillin (Data not available)
2,7-dichloroquinoline-3-carboxamide (6) Escherichia coli11.00 ± 0.04Data not availableAmoxicillin (Data not available)
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) Escherichia coli12.00 ± 0.00Data not availableAmoxicillin (Data not available)

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone compounds, the broader class to which 6-Bromo-2-chloroquinoline-3-carbaldehyde belongs, exert their antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][6][7][8] By inhibiting these enzymes, quinolones prevent the unwinding and duplication of bacterial DNA, ultimately leading to cell death.[2] This mechanism is distinct from many other antibiotic classes, making quinolones a valuable tool against various bacterial infections. Molecular docking studies on similar quinoline derivatives suggest that they likely share this mechanism of inhibiting DNA gyrase.[5][9]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Cell_Death DNA_Replication->Cell_Death leads to (if inhibited)

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial efficacy of quinoline derivatives.

Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[3][5]

SynthesisWorkflow acetanilide Substituted Acetanilide reaction Cyclization Reaction acetanilide->reaction vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) vilsmeier->reaction product 6-Substituted-2-chloroquinoline-3-carbaldehyde reaction->product

Caption: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.

Procedure:

  • A substituted acetanilide is treated with the Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • The reaction mixture is typically heated, leading to an intramolecular cyclization.

  • Upon completion, the reaction is quenched, and the crude product is purified, often by recrystallization, to yield the desired 6-substituted-2-chloroquinoline-3-carbaldehyde.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of compounds.

AgarWellDiffusion prep_agar Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Surface with Bacterial Suspension prep_agar->inoculate create_wells Create Wells in the Agar inoculate->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion assay.

Procedure:

  • Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Inoculation of Plates: The surface of the agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Creation: Sterile cork borers are used to create uniform wells in the agar.

  • Application of Test Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions (positive control antibiotic and negative control solvent) are added to the respective wells.

  • Incubation: The plates are incubated at a suitable temperature (typically 37°C) for 18-24 hours.

  • Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.

Conclusion

While specific quantitative data for the antibacterial efficacy of 6-Bromo-2-chloroquinoline-3-carbaldehyde remains to be fully elucidated in publicly available literature, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives demonstrates notable antibacterial potential. The established mechanism of action for quinolones, targeting bacterial DNA replication, provides a strong rationale for the continued investigation of these compounds. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of these and other novel antibacterial candidates. Further research is warranted to precisely quantify the activity of 6-Bromo-2-chloroquinoline-3-carbaldehyde and to explore its potential as a lead compound in the development of new antibacterial therapies.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-2-chloroquinoline-3-carbaldehyde: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document prov...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS Number: 73568-35-1).

6-Bromo-2-chloroquinoline-3-carbaldehyde is a halogenated aromatic aldehyde.[1][2][3] Its chemical structure necessitates that it be treated as hazardous waste.[1][4][5] Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional, local, and national regulations for the disposal of halogenated organic waste is mandatory.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[6][7] All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

Hazard Identification:

Hazard StatementGHS ClassificationPictogram
Harmful if swallowed[8][9]Acute Toxicity, Oral (Category 4)GHS07
Causes serious eye irritation[8][9]Serious Eye Damage/Eye Irritation (Category 2)GHS07

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure 6-Bromo-2-chloroquinoline-3-carbaldehyde and contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for halogenated organic waste.[1][4][5] The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "6-Bromo-2-chloroquinoline-3-carbaldehyde".[10] If other wastes are added to the same container, a log of all components and their approximate quantities must be maintained.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[11]

2. Disposal of Unused or Expired Chemical:

  • If the chemical is in its original container, ensure the label is intact and legible.

  • Place the original container into a larger, compatible, and labeled hazardous waste container if necessary to prevent leaks or spills.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

3. Decontamination of Labware and Surfaces:

  • Glassware: Glassware that has been in contact with 6-Bromo-2-chloroquinoline-3-carbaldehyde should be decontaminated before washing.[1]

    • Rinse the glassware with a suitable organic solvent, such as acetone or ethanol.

    • Collect the solvent rinseate as hazardous waste in the designated halogenated waste container.[1][10]

  • Spills:

    • Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]

    • Major Spills: Evacuate the laboratory immediately and alert your institution's emergency response team.[1]

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13] Do not transport hazardous waste outside of the laboratory yourself.[13]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_process Disposal Process cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use Designated Halogenated Waste Container A->C B Work in a Chemical Fume Hood B->C D Label Container Clearly: 'Hazardous Waste' '6-Bromo-2-chloroquinoline-3-carbaldehyde' C->D E Transfer Unused Chemical to Waste Container D->E G Collect Solvent Rinseate as Hazardous Waste D->G I Collect Contaminated Absorbent as Hazardous Waste D->I J Seal Waste Container E->J F Decontaminate Glassware with Solvent F->G G->J H Clean Spills with Inert Absorbent H->I I->J K Store in Satellite Accumulation Area (SAA) J->K L Arrange for EHS/ Contractor Pickup K->L

References

Handling

Personal protective equipment for handling 6-Bromo-2-chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling and disposal of 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 73568-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 73568-35-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Summary

6-Bromo-2-chloroquinoline-3-carbaldehyde is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[1][2][3]

Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1][3]
Serious Eye Damage/Eye IrritationCategory 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1][3]

This data is aggregated from GHS information provided by multiple suppliers to the ECHA C&L Inventory.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 6-Bromo-2-chloroquinoline-3-carbaldehyde. The minimum required PPE is outlined below. A hazard assessment of the specific experimental procedure may necessitate a higher level of protection.

Required PPE for Handling:

Body PartProtection LevelSpecificationRationale
Hands Incidental ExposureDisposable nitrile gloves.[4]Provides a barrier against skin contact. Must be removed immediately after contact with the chemical.[4]
Eyes/Face Splash HazardANSI Z87.1-rated safety goggles.[4][5]Protects against splashes that can cause serious eye irritation.[1][3]
High Splash PotentialA face shield must be worn in addition to safety goggles when pouring large volumes or working with heated solutions.[4][5][6]Provides a full-face barrier against splashes.
Body Standard Laboratory UseLaboratory coat.Protects skin and personal clothing from contamination.
Feet Standard Laboratory UseClosed-toe shoes.[4][5]Prevents exposure from spills and dropped objects.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring safe disposal of waste.

3.1. Chemical Handling Workflow

The following workflow outlines the key steps for safely handling 6-Bromo-2-chloroquinoline-3-carbaldehyde, from preparation to use in an experiment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase a 1. Conduct Pre-Use Hazard Assessment b 2. Don Required PPE (Gloves, Goggles, Lab Coat) a->b c 3. Verify Fume Hood is Operational b->c d 4. Retrieve Chemical from Storage (4°C) c->d Begin Work e 5. Weigh Solid Compound d->e f 6. Perform Experimental Procedure e->f g 7. Decontaminate Work Surfaces f->g Experiment Complete h 8. Segregate Waste (see Disposal Plan) g->h i 9. Remove PPE and Wash Hands Thoroughly h->i

Caption: Standard workflow for handling 6-Bromo-2-chloroquinoline-3-carbaldehyde.

3.2. Emergency Plan: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

G spill Spill Occurs alert 1. Alert Personnel and Evacuate Area spill->alert ppe 2. Don Additional PPE (e.g., double gloves) alert->ppe contain 3. Contain Spill with Inert Absorbent Material ppe->contain collect 4. Collect and Place in Sealed Container contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose of as Hazardous Waste decon->dispose report 7. Report Incident to Safety Officer dispose->report

Caption: Emergency workflow for chemical spills.

3.3. Disposal Plan

All waste containing 6-Bromo-2-chloroquinoline-3-carbaldehyde must be treated as hazardous waste and disposed of according to institutional and local regulations.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation (Contaminated PPE, excess reagent, etc.) solid_waste 1a. Place contaminated solids (gloves, paper towels) in a designated, sealed bag. start->solid_waste liquid_waste 1b. Place unused reagent or solutions in a designated, sealed, and labeled waste container. start->liquid_waste label_waste 2. Label Waste Container (Chemical Name, Hazard Pictograms) solid_waste->label_waste liquid_waste->label_waste store_waste 3. Store in Satellite Accumulation Area label_waste->store_waste dispose 4. Arrange for Pickup by EH&S or Licensed Contractor store_waste->dispose

Caption: Waste stream and disposal plan.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of water and soap.[7]
Ingestion Do NOT induce vomiting.[7][8] Rinse mouth.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[1][7]
Inhalation Remove person to fresh air and keep comfortable for breathing.[7][8] If not breathing, give artificial respiration.[7][8] Seek medical attention if you feel unwell.

Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloroquinoline-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloroquinoline-3-carbaldehyde
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